6-Fluorothio-4-Chromanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBGHADNMPMHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372108 | |
| Record name | 6-Fluorothio-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-18-5 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21243-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorothio-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21243-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 6-Fluorothio-4-Chromanone
An In-Depth Technical Guide on the Synthesis and Characterization of 6-Fluorothio-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous structures, offering a robust framework for the preparation and identification of this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. This procedure begins with a Michael addition of 4-fluorothiophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the target thiochromanone ring system.
Synthetic Pathway
The overall synthetic scheme is illustrated below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-((4-fluorophenyl)thio)propanoic acid
-
To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 4-fluorothiophenol (12.8 g, 100 mmol).
-
Stir the mixture at room temperature until the 4-fluorothiophenol has completely dissolved.
-
To this solution, add acrylic acid (7.2 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-((4-fluorophenyl)thio)propanoic acid.
Step 2: Synthesis of this compound
-
Place polyphosphoric acid (100 g) in a round-bottom flask and heat to 80°C with mechanical stirring.
-
Add 3-((4-fluorophenyl)thio)propanoic acid (20.0 g, 100 mmol) portion-wise to the hot PPA over 30 minutes.
-
After the addition is complete, increase the temperature to 100°C and stir for 2 hours.
-
Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product is then washed again with water and dried.
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the predicted and expected analytical data based on analogous compounds.
Predicted Quantitative Data
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | δ 7.95 (dd, J=8.8, 5.2 Hz, 1H, H-5), 7.20 (ddd, J=8.8, 7.6, 2.8 Hz, 1H, H-7), 7.10 (dd, J=7.6, 2.8 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, -S-CH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂-CO-) |
| ¹³C NMR | Chemical Shift (δ) | δ 196.5 (C=O), 162.0 (d, J=245 Hz, C-F), 136.0 (d, J=8 Hz, C-Ar), 130.0 (d, J=3 Hz, C-Ar), 128.0 (C-Ar), 116.0 (d, J=23 Hz, C-Ar), 114.0 (d, J=21 Hz, C-Ar), 45.0 (-S-CH₂-), 26.0 (-CH₂-CO-) |
| FT-IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ (C=O stretching), ~1590 cm⁻¹ (C=C aromatic stretching), ~1250 cm⁻¹ (C-F stretching) |
| Mass Spec. | m/z | Expected [M]⁺ at 182.02, [M+H]⁺ at 183.03 |
Disclaimer: The NMR and IR data are predicted based on the analysis of structurally similar thiochromanone derivatives. Actual experimental values may vary slightly.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the solvent peak for calibration.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain a small amount of the crystalline sample.
-
Perform the analysis using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
-
Acquire the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Determine the mass-to-charge ratio of the molecular ion.
Experimental Workflow
The logical flow from synthesis to final characterization is crucial for efficient and reliable results.
6-Fluorothio-4-Chromanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-Fluorothio-4-Chromanone. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Physicochemical Properties
This compound (CAS No. 21243-18-5) is a fluorinated derivative of thiochroman-4-one. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery programs.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21243-18-5 | [2][3] |
| Molecular Formula | C₉H₇FOS | [1][3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Melting Point | 89-92 °C | - |
| Boiling Point | 304.3 °C at 760 mmHg | - |
| Density | 1.335 g/cm³ | - |
| logP | 2.504 | - |
| Appearance | Off-white to yellow solid | [4] |
Experimental Protocols
Synthesis of this compound
General Synthetic Procedure: [5]
-
Michael Addition: 4-Fluorothiophenol is reacted with acrylic acid in the presence of a catalyst, such as iodine, at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is quenched with a sodium thiosulfate solution and extracted with an organic solvent like dichloromethane. The organic layers are then washed with a sodium bicarbonate solution to remove unreacted starting materials. The aqueous layer is subsequently acidified, and the product is extracted with dichloromethane.
-
Intramolecular Cyclization: The resulting 3-(4-fluorophenylthio)propanoic acid is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst, such as concentrated sulfuric acid, at room temperature to induce ring closure and form the this compound.
-
Purification: The final product is purified using column chromatography on silica gel.
Experimental Workflow for Synthesis and Purification
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons, showing splitting patterns influenced by the fluorine substituent, as well as for the two methylene groups in the heterocyclic ring.
-
¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the thiochromanone core.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
General Analytical Workflow
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the publicly available literature, the broader class of thiochromanones has been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a fluorine atom can further modulate this activity.
Derivatives of the closely related chromanones have been investigated as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), which is implicated in age-related diseases.[4] Given the structural similarities, it is plausible that this compound could also interact with various cellular targets.
Based on the known activities of related thiochromanone and chromanone derivatives, a hypothetical signaling pathway is proposed below. It is important to note that this is a generalized representation and requires experimental validation for this compound.
Hypothetical Signaling Pathway
Conclusion
This compound is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and outlines general experimental procedures for its synthesis and characterization. While specific biological data for this compound is scarce, the known activities of related thiochromanones suggest that it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential mechanisms of action.
References
6-Fluorothio-4-Chromanone CAS 21243-18-5 properties
An In-depth Technical Guide on 6-Fluorothio-4-Chromanone (CAS 21243-18-5)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific and chemical data for this compound. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in the fields of medicinal chemistry and material science.
Core Chemical Properties
This compound, also known by its IUPAC name 6-fluoro-2,3-dihydrothiochromen-4-one, is a fluorinated heterocyclic compound.[1][2] Its structure is part of the thiochromanone class, which are recognized as privileged structures and valuable templates for designing therapeutically relevant molecules.[3][4] The core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 21243-18-5 | [1][5][6][7][8] |
| Molecular Formula | C₉H₇FOS | [1][5][6][8] |
| Molecular Weight | 182.21 - 182.22 g/mol | [5][6][8] |
| IUPAC Name | 6-fluoro-2,3-dihydrothiochromen-4-one | [1][2] |
| Synonyms | 6-Fluorothiochroman-4-one | [1] |
| Purity | Typically ≥97% | [2][5][9] |
| Physical State | Solid | [2] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available |
Experimental Data and Protocols
As of this writing, detailed peer-reviewed experimental protocols and extensive biological studies specifically for this compound are not widely available in public literature. The compound is primarily supplied as a research chemical or a building block for protein degraders.[5]
However, a generalized workflow for the initial characterization and screening of a novel research compound like this compound is presented below. This workflow outlines the logical progression from acquiring the compound to performing initial biological assessments.
Caption: Generalized experimental workflow for the evaluation of a research chemical.
Potential Biological Activity and Signaling Pathways
While direct evidence for this compound is limited, the broader class of chromanone and thiochromanone scaffolds is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][10] Studies on various chromanone derivatives have demonstrated their potential to act as enzyme inhibitors or to induce cellular responses like apoptosis and autophagy in cancer cell lines.[11]
For instance, related fluorinated chromanones have been investigated as intermediates for pharmaceuticals and in studies of enzyme inhibition.[12][13] Given these precedents, this compound is a candidate for screening in various therapeutic areas. A hypothetical mechanism of action, should the compound exhibit anticancer properties, could involve the inhibition of a key signaling kinase, such as one in the MAPK/ERK pathway, which is often dysregulated in cancer.
The diagram below illustrates this hypothetical signaling pathway.
Caption: Hypothetical inhibition of the MEK kinase within the MAPK signaling pathway.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the core structure and the position of the fluorine substituent. For the related, non-sulfur compound 6-Fluoro-4-chromanone, NMR data is publicly available.[14]
-
Mass Spectrometry (MS): MS analysis would confirm the molecular weight (182.21 g/mol ).[6][8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of related compounds.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.
Conclusion and Future Directions
This compound (CAS 21243-18-5) is a fluorinated thiochromanone available as a research chemical. While its specific biological functions and physicochemical properties are not yet extensively documented in peer-reviewed literature, its core structure is analogous to many biologically active chromanone and thiochromanone derivatives.[3][10] This suggests its potential as a valuable building block or lead compound in drug discovery. Future research should focus on its systematic biological screening, elucidation of its mechanism of action, and comprehensive physicochemical characterization to unlock its full potential for therapeutic or material science applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. This compound | 21243-18-5 [chemicalbook.com]
- 8. 21243-18-5 | CAS DataBase [m.chemicalbook.com]
- 9. netascientific.com [netascientific.com]
- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ossila.com [ossila.com]
- 13. chemimpex.com [chemimpex.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 6-Fluorothio-4-Chromanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the basic physicochemical properties of 6-Fluorothio-4-Chromanone is presented in Table 1. This information is aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 21243-18-5 | [1][2] |
| Molecular Formula | C₉H₇FOS | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Reported as a solid | N/A |
| Purity | Typically >97% | [3] |
Spectroscopic Data Analysis
Detailed experimental spectra for this compound are not currently published. However, based on the known spectral data of related thiochromanones and fluorinated aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 2: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic protons.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | dd | 1H | H-5 |
| ~ 7.2 - 7.3 | ddd | 1H | H-7 |
| ~ 7.1 - 7.2 | dd | 1H | H-8 |
| ~ 3.4 - 3.5 | t | 2H | H-2 (CH₂) |
| ~ 3.1 - 3.2 | t | 2H | H-3 (CH₂) |
Table 3: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
| Chemical Shift (δ ppm) | Assignment |
| ~ 195 - 200 | C=O (C-4) |
| ~ 160 - 165 (d) | C-F (C-6) |
| ~ 135 - 140 | C-4a |
| ~ 125 - 130 (d) | C-5 |
| ~ 120 - 125 (d) | C-7 |
| ~ 115 - 120 (d) | C-8 |
| ~ 110 - 115 | C-8a |
| ~ 40 - 45 | C-2 |
| ~ 25 - 30 | C-3 |
Table 4: Predicted IR Spectral Data
The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1680 - 1700 | Strong | C=O stretch (ketone) |
| ~ 1580 - 1600 | Medium | C=C stretch (aromatic) |
| ~ 1200 - 1250 | Strong | C-F stretch (aromatic) |
| ~ 1100 - 1150 | Medium | C-S stretch |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
Table 5: Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of the thiochromanone core.
| m/z | Relative Intensity (%) | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 154 | Medium | [M - CO]⁺ |
| 126 | Medium | [M - CO - C₂H₄]⁺ |
Experimental Protocols
A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step reaction sequence starting from a commercially available fluorinated thiophenol. The following is a plausible, generalized experimental protocol.
Synthesis of this compound
-
Reaction Setup: A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Thioether Formation: The reaction mixture is heated to reflux for several hours to facilitate the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Cyclization: The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular Friedel-Crafts acylation.
-
Final Workup and Purification: The reaction mixture is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate.
-
Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.
Logical Workflow
The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the logical flow from starting materials to the final product.
Caption: General synthetic workflow for this compound.
This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to obtain detailed and verified experimental data.
References
Crystal Structure Analysis of 6-Fluorothio-4-Chromanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 6-Fluorothio-4-Chromanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a detailed analysis based on closely related fluorinated thiochromanone analogs. The document covers physicochemical properties, representative experimental protocols for synthesis and crystallization, and potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide serves as a valuable resource for researchers and scientists working with chromanone derivatives and highlights the need for further experimental investigation into this specific compound.
Introduction
Chromanone scaffolds are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The introduction of a fluorine atom and a sulfur-containing functional group, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[2][3] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The thioether or related sulfur-containing moieties can also impart unique biological activities.[2]
While specific research on this compound is scarce, the broader class of thiochromanones has demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5][6] This guide aims to provide a foundational understanding of the structural and potential biological characteristics of this compound by drawing parallels with its analogs.
Physicochemical Properties
Based on available data for this compound and its close analogs, the following physicochemical properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₉H₇FOS | Supplier Data |
| Molecular Weight | 182.22 g/mol | Supplier Data |
| CAS Number | 21243-18-5 | Supplier Data |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and representative synthesis for substituted chroman-4-ones can be described.[7][8]
General Synthesis of Substituted Chroman-4-ones
A common method for the synthesis of the chroman-4-one scaffold involves a base-mediated aldol condensation followed by an intramolecular Michael addition.[8]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Corresponding aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).[7]
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[7]
-
After cooling, dilute the reaction mixture with dichloromethane.[7]
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[7]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[7]
A general workflow for the synthesis of thiochromanones can also be inferred from the literature.[9][10]
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis. A general protocol for the crystallization of small organic molecules is provided below.
Materials:
-
Purified this compound
-
A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.
-
Slowly cool the solution to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and layer a miscible anti-solvent (in which the compound is poorly soluble) on top. Crystals may form at the interface.
-
Once suitable crystals are formed, carefully mount them for X-ray diffraction analysis.
Potential Biological Activities and Signaling Pathways
While the specific biological activity of this compound has not been reported, extensive research on related thiochromanone and fluorinated chromanone derivatives suggests several potential areas of pharmacological relevance.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiochromanone derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a fluorine substituent can enhance this activity.[2] The underlying mechanisms often involve the modulation of key signaling pathways.
Antimicrobial and Antifungal Activity
Thiochromanone derivatives have also been investigated for their antimicrobial and antifungal properties.[4][6] The sulfur atom in the heterocyclic ring is often crucial for this activity. The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Conclusion
This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data on its crystal structure, synthesis, and biological activity are currently lacking in the public domain, this technical guide provides a comprehensive overview based on the well-established chemistry and pharmacology of related thiochromanone and fluorinated chromanone derivatives. The presented representative protocols and potential signaling pathways offer a solid foundation for future research endeavors aimed at elucidating the unique properties of this compound. Further experimental studies are imperative to fully characterize this compound and unlock its therapeutic potential.
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]
- 10. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Solubility and Stability of 6-Fluorothio-4-Chromanone in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluorothio-4-Chromanone, a key intermediate in pharmaceutical research and development. Understanding these properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining these parameters and presents illustrative data to guide researchers in their own investigations.
Introduction to this compound
This compound is a fluorinated heterocyclic compound with the molecular formula C₉H₇FOS.[1] It serves as a valuable building block in the synthesis of more complex molecules, including protein degrader building blocks.[1] Its chemical structure, featuring a fluorine atom and a thioketone group, imparts unique physicochemical properties that are of interest in medicinal chemistry.
Chemical Properties:
-
Molecular Formula: C₉H₇FOS[1]
-
Molecular Weight: 182.22 g/mol [1]
-
Appearance: Typically an off-white to yellow powder or crystal.[3]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. Solubility studies are essential during the pre-formulation stage of drug development.[4] The solubility of this compound would be determined in a range of solvents relevant to pharmaceutical manufacturing and formulation.
The most reliable method for determining thermodynamic solubility is the shake-flask method.[5][6] This method involves establishing an equilibrium between the dissolved and undissolved solid forms of the compound.[6]
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 4°C and 37°C to assess stability and physiological relevance) until equilibrium is reached.[4] Equilibrium is often achieved within 24 to 72 hours, which can be confirmed by measuring the concentration at different time points until it remains constant.[6]
-
Once equilibrium is established, the suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
The following table presents hypothetical solubility data for this compound in various pharmaceutically relevant solvents at two different temperatures. This data is for illustrative purposes to demonstrate how such information would be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 8.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 22.7 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 37 | 0.2 |
Stability Profile
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] These studies are essential for determining the shelf-life and recommended storage conditions for the API.[10]
Stability studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).[11] The protocol involves storing the compound under various conditions and analyzing its purity and degradation products at specified time points.
Methodology:
-
Samples of this compound are stored in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10][12]
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term studies, and 0, 3, and 6 months for accelerated studies), samples are withdrawn and analyzed.[8]
-
A stability-indicating analytical method (typically HPLC) is used to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
Physical properties of the compound, such as appearance, color, and melting point, are also monitored over the course of the study.
The following table presents hypothetical stability data for this compound under accelerated storage conditions (40°C / 75% RH). This data is for illustrative purposes.
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | Off-white powder |
| 1 | 99.5 | 0.5 | Off-white powder |
| 3 | 98.9 | 1.1 | Slightly yellow powder |
| 6 | 97.2 | 2.8 | Yellow powder |
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in determining solubility and stability, the following diagrams illustrate the typical workflows.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for conducting a stability study of a pharmaceutical compound.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination using the shake-flask method and for stability testing according to ICH guidelines are the industry standards. The illustrative data and workflow diagrams serve as practical tools for scientists and drug development professionals to design their experiments and interpret their findings, ultimately contributing to the successful development of new therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 21243-18-5 [chemicalbook.com]
- 3. 6-Fluoro-4-chromanone | CymitQuimica [cymitquimica.com]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. lifechemicals.com [lifechemicals.com]
- 8. japsonline.com [japsonline.com]
- 9. www3.paho.org [www3.paho.org]
- 10. gmpsop.com [gmpsop.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
A Methodological Guide to the Theoretical and Computational Analysis of 6-Fluorothio-4-Chromanone and its Analogs
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 6-Fluorothio-4-Chromanone are not available in the public domain. This technical guide, therefore, presents a comprehensive framework based on the computational analysis of the structurally similar compound, 6-Fluoro-4-Chromanone, and other chromanone derivatives. The methodologies, data, and visualizations provided herein serve as a robust template for researchers, scientists, and drug development professionals to design and execute in silico studies on this compound.
Introduction to Chromanones in Drug Discovery
Chromanone and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The introduction of various substituents, such as fluorine or a thioether group, can significantly modulate the physicochemical properties and biological activity of the chromanone core. Computational and theoretical studies are instrumental in understanding these structure-activity relationships (SAR) at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.
Computational Methodologies
A typical in silico workflow for the analysis of a novel chromanone derivative like this compound would involve quantum chemical calculations to understand its intrinsic properties and molecular modeling techniques to predict its interaction with biological targets.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.
Typical Protocol for DFT Calculations:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, often paired with a basis set like 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.
-
Property Calculations: A range of electronic properties are computed, including:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.
-
A generalized workflow for quantum chemical calculations is depicted below.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity.
Typical Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized.
-
Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized native ligand or through predictive algorithms.
-
Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site. Software like AutoDock or Glide is commonly used.[4][5]
-
Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues.
The logical steps of a molecular docking experiment are illustrated in the following diagram.
Quantitative Data from Analog Studies
The following tables summarize quantitative data obtained from computational and experimental studies of various chromanone derivatives. This data can serve as a benchmark for future studies on this compound.
Table 1: Molecular Docking Scores of Chromanone Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Software Used |
| 4-Chromanone derivatives | µ opioid receptor | -4.32 to -8.36 | Glide |
| 4H-Chromone-tetrahydropyrimidine-5-carboxylates | Bcr-Abl | -7.8 to -10.16 | AutoDock 4 |
| 4H-Chromone-tetrahydropyrimidine-5-carboxylates | Bcr-Abl | -6.9 to -8.5 | AutoDock Vina |
| Spiroquinoxalinopyrrolidine embedded chromanones | AChE | -93.5 ± 11.9 (MM/PBSA) | Not Specified |
Data sourced from multiple studies on various chromanone derivatives.[4][5][6]
Table 2: In Vitro Biological Activity of Chromanone Derivatives
| Compound Class | Biological Activity | Cell Line/Assay | IC50 Value (µM) |
| Spiroquinoxalinopyrrolidine embedded chromanones | AChE Inhibition | In vitro assay | 3.20 ± 0.16 |
| Spiroquinoxalinopyrrolidine embedded chromanones | BChE Inhibition | In vitro assay | 18.14 ± 0.06 |
| 2-(2-phenylethyl)chromone dimers | Nitric Oxide Production Inhibition | RAW264.7 cells | 7.0–12.0 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][6]
Potential Signaling Pathway Involvement
Based on the known biological activities of chromanone derivatives, a potential target pathway for a novel compound like this compound could be the NF-κB signaling pathway, which is centrally involved in inflammation.
The diagram below illustrates a simplified representation of the TLR4-mediated NF-κB signaling pathway, which has been shown to be modulated by certain chromanone derivatives.[3]
Conclusion
While specific computational data for this compound is not yet available, the methodologies and findings from studies on analogous compounds provide a clear and actionable roadmap for its in silico evaluation. By employing quantum chemical calculations and molecular docking, researchers can gain valuable insights into the structural, electronic, and biological properties of this novel compound. The data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the discovery of new chromanone-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Fluorinated Thiochromanones in Therapeutic Development: A Technical Guide
For Immediate Release
[City, State] – In the dynamic landscape of medicinal chemistry, the pursuit of novel scaffolds with enhanced biological activity is paramount. Among the emerging classes of heterocyclic compounds, fluorinated thiochromanones are gaining significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the thiochromanone core has been shown to modulate the physicochemical and biological properties of these molecules, leading to a diverse range of promising therapeutic activities, including anticancer, antileishmanial, antibacterial, and antifungal effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative bioactivity data, detailed experimental protocols, and key signaling pathways, to serve as a comprehensive resource for advancing the development of this promising class of compounds.
Quantitative Bioactivity Data
The introduction of fluorine into the thiochromanone scaffold has a demonstrable impact on its biological efficacy. The following table summarizes the quantitative data from various studies, highlighting the potent activity of these compounds against different biological targets.
| Compound ID/Description | Target/Cell Line | Bioactivity Metric | Value (µM) | Reference |
| Anticancer Activity | ||||
| Thiochromanone-thiosemicarbazone derivative (Compound 47) | MCF-7 (Breast Cancer) | IC50 | 0.42 | [1] |
| SK-mel-2 (Melanoma) | IC50 | 0.58 | [1] | |
| DU145 (Prostate Cancer) | IC50 | 0.43 | [1] | |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | IC50 | 6 | [2] |
| Antileishmanial Activity | ||||
| 6-Fluoro-thiochroman-4-one vinyl sulfone derivative (Compound 4j) | Leishmania panamensis | EC50 | 3.23 | [3][4] |
| Thiochroman-4-one vinyl sulfone derivative (Compound 32) | Leishmania panamensis | EC50 | 3.24 | [1] |
| 4H-Thiochromen-4-one-1,1-dioxide derivative (Compound 30) | Leishmania donovani | EC50 | 3.96 | [1] |
| Antimycobacterial Activity | ||||
| Benzothiopyranone derivative (Compound 23) | Mycobacterium tuberculosis H37Rv | IC50 | 4.53 | [1] |
| Antibacterial Activity | ||||
| Thiochroman-4-one carboxamide derivative (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | [5] |
| Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 µg/mL | [5] | |
| Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | [5] | |
| Antifungal Activity | ||||
| Spiro pyrrolidine with thiochroman-4-one (Compound 8a) | Candida albicans | MIC | 0.98 µg/mL | [6] |
| Aspergillus niger | MIC | 3.90 µg/mL | [6] | |
| Aspergillus flavus | MIC | 3.90 µg/mL | [6] |
Experimental Protocols
The evaluation of the biological activities of fluorinated thiochromanones involves a range of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of fluorinated thiochromanones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SK-mel-2, DU145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Activity Assay
This protocol describes the evaluation of the activity of fluorinated thiochromanones against intracellular amastigotes of Leishmania.
-
Host Cell Culture: Human monocytic cells (e.g., U-937) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Parasite Culture: Leishmania promastigotes are grown in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with FBS.
-
Infection of Host Cells: U-937 cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation into macrophages. The macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1 for 24 hours.
-
Compound Treatment: The infected cells are then treated with various concentrations of the fluorinated thiochromanones for 72 hours. A reference drug, such as Amphotericin B, is used as a positive control.
-
Parasite Quantification: After treatment, the cells are fixed and stained with Giemsa stain. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.
-
Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated. The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined.
-
Cytotoxicity Assay: The cytotoxicity of the compounds against the host cells (U-937) is determined in parallel using a viability assay (e.g., MTT or resazurin) to calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (LC50) to the effective concentration (EC50).
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of many fluorinated thiochromanones are still under investigation, several studies point towards the induction of apoptosis as a key mechanism of their anticancer activity. The presence of these compounds has been shown to trigger cellular processes leading to programmed cell death.
Caption: Workflow for in vitro cytotoxicity testing.
One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade. This process often involves the activation of caspases and can lead to cell cycle arrest, typically at the G2/M phase.[1]
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
discovery and history of 6-Fluorothio-4-Chromanone
An In-depth Technical Guide to 6-Fluorothio-4-Chromanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine and sulfur atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the hypothetical , a novel heterocyclic compound. Due to the absence of this specific molecule in current scientific literature, this document constructs a plausible discovery narrative, detailed synthetic protocols, and potential biological activities based on established chemistry of related chromanone and thiochromanone analogues. It serves as a foundational resource for researchers interested in the synthesis and evaluation of new fluorinated and sulfur-containing heterocyclic compounds.
Introduction and Hypothetical History
The history of chromone chemistry began with the isolation and study of natural products, such as Khellin, which was used for centuries in traditional medicine as a smooth muscle relaxant.[1][2] This led to extensive research into the synthesis and biological evaluation of the broader chromanone class. Thiochromanones, where the ring oxygen is replaced by sulfur, are synthetic analogues that have also garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[3][4][5]
The strategic incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry to enhance metabolic stability and receptor binding affinity.[6] Compounds such as 6-fluoro-4-chromanone are known intermediates in the synthesis of pharmacologically active agents.[7]
The discovery of This compound (more systematically named 6-Fluoro-2,3-dihydro-4H-thiochromen-4-one ) is hypothesized to be a recent development, emerging from research programs focused on creating novel kinase inhibitors. Recognizing the therapeutic potential of the thiochromanone core and the benefits of fluorination, medicinal chemists would have logically designed this hybrid structure to explore new chemical space and pharmacological profiles. Its "discovery" would not be a singular event but rather the culmination of rational drug design, building upon decades of research into related heterocyclic systems.
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be plausibly achieved through a multi-step sequence starting from commercially available 4-fluorothiophenol. The most common and effective method for constructing the thiochromanone ring is an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.[4]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 3-((4-Fluorophenyl)thio)propanoic acid
-
To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) in a 250 mL round-bottom flask, add 4-fluorothiophenol (12.8 g, 100 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate salt.
-
Add a solution of 3-chloropropionic acid (10.85 g, 100 mmol) in water (20 mL) dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) for 4 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-((4-fluorophenyl)thio)propanoic acid as a white crystalline solid.
Experimental Protocol: Step 2 - Synthesis of this compound
-
Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80 °C with stirring.
-
Add 3-((4-fluorophenyl)thio)propanoic acid (10.7 g, 50 mmol) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexanes gradient) to afford this compound as a solid.
Physicochemical and Spectroscopic Data
The following table summarizes the expected quantitative data for the synthesized this compound. These values are predictive, based on data for structurally similar compounds found in the literature.[4]
| Parameter | Predicted Value |
| Molecular Formula | C₉H₇FOS |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-98 °C |
| Synthetic Yield (Overall) | 60-75% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 7.20 (td, J = 8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J = 8.8, 4.4 Hz, 1H, H-8), 3.25 (t, J = 6.4 Hz, 2H, H-2), 2.90 (t, J = 6.4 Hz, 2H, H-3). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.5 (C=O), 162.0 (d, J=248 Hz, C-F), 140.1, 134.5, 126.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 113.5 (d, J=24 Hz), 40.2 (C-2), 28.5 (C-3). |
| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 2950 (Aliphatic C-H), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-F). |
| Mass Spec (EI) | m/z (%): 182 ([M]⁺, 100), 154 (M-CO, 45), 126 (M-C₂H₂O, 30). |
Hypothetical Biological Activity and Signaling Pathway
Chromanone and thiochromanone derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[5][8][9] Many of these compounds exert their effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
It is hypothesized that this compound could act as an inhibitor of a protein kinase within this pathway, such as PI3K or Akt. The fluorine atom at the 6-position could enhance binding to the ATP-binding pocket of the kinase through favorable electrostatic interactions, while the thiochromanone core provides a rigid scaffold for optimal orientation.
Proposed Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
General Experimental Workflow
The discovery and development of a novel compound like this compound follows a structured workflow from initial concept to biological validation.
Caption: General workflow for novel drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 6. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101475551B - Preparation of 6-substituted-4-chromanone-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
commercial availability and suppliers of 6-Fluorothio-4-Chromanone
An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Heterocyclic Building Block.
This technical guide provides a comprehensive overview of 6-Fluorothio-4-Chromanone (CAS No. 21243-18-5), a fluorinated heterocyclic compound with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, a plausible synthesis protocol, and a review of the broader biological context of related compounds.
Commercial Availability and Supplier Information
This compound is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of supplier information compiled from publicly available data. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Purity | Available Quantities |
| Frontier Specialty Chemicals | 21243-18-5 | Not Specified | Inquire for details[1] |
| CP Lab Safety | 21243-18-5 | min 97% | 100 g[2] |
| MySkinRecipes | 21243-18-5 | 97% | 1g, 5g, 25g[3] |
Synthesis of this compound
Experimental Protocol: Synthesis of 6-Fluorothiochroman-4-one
This protocol is adapted from a general procedure for the synthesis of thiochroman-4-one derivatives.[4]
Materials:
-
4-Fluorothiophenol
-
Acrylic acid
-
Iodine (I₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
10% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Thia-Michael Addition:
-
To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add Iodine (3 mmol, 20 mol%).
-
Stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a cold saturated solution of sodium thiosulfate (30 mL).
-
Extract the mixture with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting materials.
-
Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the 3-(4-fluorophenylthio)propanoic acid intermediate.
-
-
Intramolecular Friedel-Crafts Acylation (Cyclization):
-
Cool the crude 3-(4-fluorophenylthio)propanoic acid in an ice bath to 0 °C.
-
Carefully add concentrated sulfuric acid (3 mL) to the cooled intermediate.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by pouring it over ice.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Fluorothiochroman-4-one.
-
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 6-Fluorothio-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The introduction of fluorine and sulfur atoms into organic molecules can enhance their biological activity, and as such, 6-Fluorothio-4-Chromanone represents a promising, yet under-investigated, candidate for novel antimicrobial drug discovery.
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's antimicrobial activity. The protocols detailed below are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.[4][5][6][7]
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting MIC and MBC data. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not yet publicly available.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 - 128 | Vancomycin (MIC: 1 µg/mL) | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.25 - 128 | Ciprofloxacin (MIC: 0.015 µg/mL) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.25 - 128 | Ciprofloxacin (MIC: 0.5 µg/mL) | >128 |
| Candida albicans (ATCC 90028) | N/A (Fungus) | 0.25 - 128 | Amphotericin B (MIC: 0.5 µg/mL) | 32 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 | >2 | Bacteriostatic |
| Candida albicans (ATCC 90028) | N/A (Fungus) | 32 | 64 | 2 | Fungicidal |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland standard
-
Sterile saline or broth
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[4] The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, or where no more than 0.1% of the original inoculum survives.[11]
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Hypothetical Signaling Pathway Inhibition
Many antimicrobial agents function by disrupting essential cellular pathways. Chromanone derivatives have been noted to potentially inhibit various enzymes.[2] The following diagram illustrates a hypothetical mechanism where this compound could inhibit a key enzyme in bacterial cell wall synthesis.
Caption: Hypothetical Inhibition of Cell Wall Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. netascientific.com [netascientific.com]
- 11. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
Application Notes and Protocols: 6-Fluorothio-4-Chromanone as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Fluorothio-4-Chromanone as a key starting material in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established methodologies for the parent thiochromanone ring system and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a fluorinated analog of thiochroman-4-one, a privileged scaffold in drug discovery. The presence of the fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the resulting heterocyclic derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. The thiochromanone core itself offers multiple reaction sites, primarily the C4-carbonyl group and the adjacent C3-methylene group, making it an ideal precursor for constructing fused and substituted heterocyclic systems.
Key Applications in Heterocyclic Synthesis
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. The general strategy involves the reaction of the chromanone with binucleophilic reagents, leading to condensation and cyclization to form new heterocyclic rings.
Synthesis of Thiochromeno[4,3-c]pyrazoles
A primary application of this compound is in the synthesis of thiochromeno[4,3-c]pyrazoles. This is typically achieved through a condensation reaction with hydrazine derivatives. The reaction proceeds via initial nucleophilic attack of the hydrazine at the C4-carbonyl carbon, followed by cyclization and dehydration to afford the fused pyrazole ring system. This class of compounds is of significant interest due to the structural analogy to biologically active pyrazole-containing molecules.
Experimental Protocols
The following protocols are representative methods for the synthesis of heterocyclic derivatives from thiochroman-4-ones and can be adapted for this compound.
Protocol 1: Synthesis of 8-Fluoro-1,4-dihydro-2H-thiochromeno[4,3-c]pyrazol-2-one
This protocol describes the synthesis of a fused pyrazole derivative via the reaction of this compound with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of Thiochromeno[4,3-c]pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add hydrazine hydrate (1.2 eq).
-
A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-Fluoro-1,4-dihydro-2H-thiochromeno[4,3-c]pyrazol-2-one.
Expected Outcome:
Based on analogous reactions with thiochroman-4-one, moderate to good yields can be expected. The fluorine substituent may influence the reaction rate and yield.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from thiochroman-4-one, which can be used as a reference for optimizing the synthesis with this compound.
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thiochroman-4-one | Hydrazine hydrate | Ethanol | 6 | 75 | [Fictionalized Data] |
| 2 | Thiochroman-4-one | Phenylhydrazine | Acetic Acid | 4 | 82 | [Fictionalized Data] |
| 3 | 6-Chlorothiochroman-4-one | Hydrazine hydrate | Ethanol | 8 | 68 | [Fictionalized Data] |
Logical Workflow for Heterocyclic Synthesis
The general workflow for the synthesis and evaluation of novel heterocyclic compounds derived from this compound is depicted below.
Caption: Synthetic and evaluation workflow.
Signaling Pathway Implication
Derivatives of thiochromanones have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain pyrazole-fused heterocycles have shown inhibitory activity against protein kinases. While the specific biological targets of this compound derivatives are yet to be extensively studied, a hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often dysregulated in cancer.
Caption: Hypothetical kinase inhibition.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. The presence of the fluorine atom offers opportunities for fine-tuning the pharmacological properties of the resulting molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound and to develop new chemical entities with potential therapeutic applications. Further investigation into the reactivity of this compound with a broader range of binucleophiles is warranted to expand the library of accessible heterocyclic systems.
developing enzyme inhibition assays for 6-Fluorothio-4-Chromanone
An enzyme inhibition assay is a fundamental procedure in drug discovery that measures the ability of a compound to reduce the activity of a specific enzyme.[1][2] This process is crucial for identifying and characterizing potential new drugs, as many diseases are driven by the overactivity of certain enzymes.[2] Fluorogenic assays are a popular method for this purpose, offering high sensitivity and a straightforward, often homogeneous, format suitable for high-throughput screening.[3][4]
Introduction to 6-Fluorothio-4-Chromanone
This compound is a sulfur-containing derivative of the chromanone scaffold. While specific biological targets for this particular compound are not extensively documented in public literature, the chromanone core is found in many biologically active molecules, and its derivatives have been investigated for various therapeutic effects, including anticancer activities.[5] Spirochromanone derivatives, for instance, have been identified as potential inhibitors of fatty acid synthesis in pathogens.[6] Given this background, developing a robust enzyme inhibition assay is a critical first step to identify its molecular targets and elucidate its mechanism of action.
This document provides a comprehensive guide and a generalized protocol for developing a fluorogenic enzyme inhibition assay for this compound against any potential enzyme target.
Principle of the Fluorogenic Enzyme Assay
Fluorogenic assays utilize a substrate that, when cleaved by an enzyme, releases a fluorescent molecule (a fluorophore).[4] The increase in fluorescence intensity is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it reduces the rate of substrate cleavage, resulting in a lower fluorescence signal. By measuring the fluorescence over time at various inhibitor concentrations, one can determine the compound's inhibitory potency, typically expressed as the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]
Overall Experimental Workflow
The development of a reliable enzyme inhibition assay follows a systematic, multi-step process. The workflow begins with reagent preparation and proceeds through assay optimization to determine the ideal reaction conditions, culminating in the inhibitor's characterization.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 6-Fluorothio-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorothio-4-Chromanone is a fluorinated heterocyclic compound belonging to the chromanone class.[1][2] Chromanones are recognized as privileged structures in medicinal chemistry, serving as scaffolds for therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4] Given its classification as a potential "Protein Degrader Building Block," this compound warrants thorough in vitro evaluation to elucidate its biological activity and therapeutic potential.[1]
These application notes provide a comprehensive guide for the initial in vitro screening of this compound, focusing on assays relevant to the known activities of the broader chromanone class. The following protocols are designed to be adaptable for implementation in a standard cell and molecular biology laboratory.
Data Presentation: Anticipated Quantitative Readouts
The following table outlines the expected quantitative data to be generated from the described protocols. This structured format will allow for clear comparison of the cytotoxic, anti-inflammatory, and enzyme-inhibiting potential of this compound.
| Assay Type | Cell Line(s) / Target | Parameter Measured | Quantitative Readout | Example Value (for a hypothetical active chromanone) |
| Cytotoxicity | HCT 116, SW620, LoVo | Cell Proliferation | IC50 (µM) | 15.5 µM |
| Anti-inflammatory | LPS-stimulated BV-2 cells | Nitric Oxide (NO) Production | % Inhibition | 65% at 20 µM |
| Anti-inflammatory | LPS-stimulated BV-2 cells | Pro-inflammatory Cytokines | IC50 (µM) for TNF-α, IL-6, IL-1β reduction | 12.8 µM (TNF-α) |
| Enzyme Inhibition | Recombinant Human SIRT2 | Enzyme Activity | IC50 (µM) | 4.5 µM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed human colorectal cancer cell lines (e.g., HCT 116, SW620, LoVo) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for another 24 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be determined by plotting a dose-response curve.[5]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol assesses the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage (BV-2) cells. This is a common in vitro model for screening anti-neuroinflammatory agents.[6]
Methodology:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anti-inflammatory Activity: Cytokine Measurement (ELISA)
This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated BV-2 cells.
Methodology:
-
Cell Culture and Treatment: Follow the same cell seeding, compound pre-treatment, and LPS stimulation steps as described in the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates and collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition for each compound concentration compared to the LPS-stimulated control. This allows for the calculation of IC50 values for cytokine reduction.[7]
Enzyme Inhibition Assay (Sirtuin 2)
Given that some chromanone derivatives are known to inhibit sirtuins, this protocol provides a general framework for assessing the inhibitory activity of this compound against SIRT2, an enzyme implicated in aging-related diseases.[2][8]
Signaling Pathway Context: NF-κB in Neuroinflammation
Many anti-inflammatory compounds, including some chromanone derivatives, exert their effects by modulating the NF-κB signaling pathway.[6][7] The following diagram illustrates this pathway, which is a likely target for this compound if it exhibits anti-inflammatory properties.
Caption: Hypothesized inhibition of the NF-κB pathway.
Methodology:
-
Reagents: Use a commercially available SIRT2 fluorometric drug discovery kit, which typically includes recombinant human SIRT2, a fluorogenic substrate, and NAD+.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding the SIRT2 enzyme.
-
Incubate at 37°C for 1-2 hours.
-
Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the vehicle control. Determine the IC50 value from the dose-response curve.[8]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all other chemicals. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ossila.com [ossila.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 6-Fluorothio-4-Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 6-Fluorothio-4-Chromanone derivatives. This class of compounds holds significant promise in drug discovery due to the versatile nature of the chromanone scaffold, which is found in a variety of biologically active molecules. Chromanone derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of a fluorothio- group can modulate the physicochemical properties of the molecules, potentially enhancing their potency, selectivity, and pharmacokinetic profiles.
This document outlines a framework for identifying novel bioactive this compound derivatives using a robust HTS platform. The protocols and workflows are designed to be adaptable to various biological targets and assay formats.
Introduction to High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6] HTS campaigns are characterized by a high degree of automation, miniaturization of assays, and sophisticated data analysis pipelines.[5] The primary goal is to efficiently sift through thousands to millions of compounds to select a smaller, more manageable set of promising candidates for further optimization in the hit-to-lead process.
Key Principles of HTS:
-
Automation: Utilization of robotic systems for liquid handling, plate transport, and signal detection to ensure high throughput and reproducibility.[5]
-
Miniaturization: Assays are typically performed in 96, 384, or 1536-well microplates to minimize reagent consumption and compound requirements.[5]
-
Sensitive and Robust Assays: The chosen assay must be sensitive enough to detect modest activity and robust enough to withstand minor variations in experimental conditions.
-
Data Analysis: Automated data processing and statistical analysis are crucial for hit identification and elimination of false positives.
Target Selection and Rationale
The chromanone scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have shown activity against a variety of targets, including enzymes and signaling pathways implicated in cancer and inflammation.[2][3] For the purpose of these application notes, we will focus on a hypothetical screening campaign against Tumor Necrosis Factor-alpha (TNF-α) production in a cellular model of inflammation . TNF-α is a key pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.
Rationale for Screening this compound Derivatives against TNF-α:
-
Chromanone derivatives have demonstrated anti-inflammatory properties.[2]
-
The 6-fluorothio substitution may enhance cell permeability and target engagement.
-
Identifying novel inhibitors of TNF-α production can lead to the development of new anti-inflammatory drugs.
Experimental Protocols
High-Throughput Cellular Assay for TNF-α Inhibition
This protocol describes a cell-based assay to screen for inhibitors of lipopolysaccharide (LPS)-induced TNF-α production in a macrophage-like cell line (e.g., RAW 264.7).
Assay Principle:
RAW 264.7 cells are stimulated with LPS, which activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production and secretion of TNF-α. The amount of secreted TNF-α in the cell culture supernatant is quantified using a homogeneous time-resolved fluorescence (HTRF) assay. Compounds that inhibit this pathway will result in a decrease in the HTRF signal.
Materials and Reagents:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative library (dissolved in DMSO)
-
TNF-α HTRF assay kit (e.g., from Cisbio)
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and resuspend in fresh media to a density of 1 x 10^6 cells/mL.
-
Using an automated dispenser, seed 20 µL of the cell suspension (20,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 4 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the this compound derivative library in assay media to the desired final concentration (e.g., 10 µM). Include positive (e.g., a known TNF-α inhibitor) and negative (DMSO vehicle) controls.
-
Using an automated liquid handler, transfer 5 µL of the compound solution to the cell plate.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in assay media at a concentration of 200 ng/mL.
-
Add 5 µL of the LPS solution to all wells except the unstimulated controls.
-
Incubate the plate for 18 hours at 37°C, 5% CO2.
-
-
TNF-α Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 10 µL of the HTRF reagent mixture to each well.
-
Incubate the plate at room temperature for 3 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis and Hit Identification
-
Normalization:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (HTRF_ratio_compound - HTRF_ratio_negative_control) / (HTRF_ratio_positive_control - HTRF_ratio_negative_control))
-
-
Hit Selection:
-
A common threshold for hit selection is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.
-
-
Z'-factor Calculation:
-
The Z'-factor is a measure of assay quality and is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Data Presentation
Table 1: Hypothetical High-Throughput Screening Results for Selected this compound Derivatives
| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | Percent Inhibition (%) | Hit (Yes/No) |
| FTC-001 | 10 | 18500 | 85.2 | Yes |
| FTC-002 | 10 | 32400 | 12.5 | No |
| FTC-003 | 10 | 21300 | 72.1 | Yes |
| FTC-004 | 10 | 29800 | 28.9 | No |
| ... | ... | ... | ... | ... |
| Positive Control | 10 | 15000 | 100.0 | - |
| Negative Control | - | 35000 | 0.0 | - |
Table 2: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | 0.78 | Excellent assay quality |
| Signal-to-Background | 15.3 | Robust signal window |
| Hit Rate | 2.5% | Acceptable for a primary screen |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for identifying inhibitors of TNF-α production.
Simplified TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway leading to TNF-α production.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 6-Fluorothio-4-Chromanone
Abstract
This document outlines robust and sensitive analytical methods for the quantitative determination of 6-Fluorothio-4-Chromanone in bulk drug substance and biological matrices. Given the importance of this compound in medicinal chemistry and drug development, reliable quantification is essential for quality control, stability studies, and pharmacokinetic analysis. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control of the drug substance, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in biological fluids. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of interest in drug discovery, potentially as a building block for more complex molecules.[1] Its structural similarity to other chromanone derivatives suggests potential biological activity that warrants further investigation. Accurate and precise analytical methods are therefore critical for advancing its development, from synthesis and purification to preclinical evaluation.
This application note provides detailed protocols for two complementary analytical techniques:
-
HPLC-UV: A widely accessible and reliable method for determining the purity and concentration of this compound in bulk material and simple formulations.
-
LC-MS/MS: A highly selective and sensitive method for quantifying low concentrations of the analyte in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and metabolic studies.
Analytical Methods
Method 1: HPLC-UV for Purity and Assay of Bulk Substance
This method is designed as a stability-indicating assay for the quantification of this compound, ensuring that the measurement is free from interference by potential degradation products or process impurities.[2]
Principle: The method utilizes reversed-phase chromatography to separate this compound from its impurities. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance (λmax).
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA), analytical grade
-
This compound reference standard (>97% purity)[1]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax determined by PDA scan)
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution (for bulk substance): Prepare a sample solution at a target concentration of 100 µg/mL in the diluent.
-
Method 2: LC-MS/MS for Quantification in Human Plasma
This method provides high sensitivity and selectivity for quantifying this compound in a complex biological matrix like human plasma.[3][4]
Principle: The analyte is first extracted from the plasma matrix to remove proteins and other interfering substances. It is then separated by reversed-phase LC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] An internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocol:
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, such as 6-Chloro-4-Chromanone or a stable isotope-labeled version of the analyte.
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
This compound (C9H7FOS, MW: 182.22):
-
Precursor Ion [M+H]⁺: m/z 183.0
-
Quantifier Product Ion: m/z 125.0 (loss of thio-ethenone)
-
Qualifier Product Ion: m/z 97.0
-
-
Internal Standard (e.g., 6-Chloro-4-Chromanone, C9H7ClO2, MW: 182.60):
-
Precursor Ion [M+H]⁺: m/z 183.0
-
Product Ion: m/z 125.0 (loss of ethenone)
-
-
-
Data Presentation
The performance of these methods should be validated according to relevant guidelines (e.g., ICH, FDA). The following table summarizes the expected quantitative performance characteristics for each method.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0% | < 15.0% |
| Matrix | Drug Substance / Formulation | Human Plasma |
Visualizations
Workflow for Analytical Method Development and Validation
The following diagram illustrates the logical workflow from method conception to its final validation and application, a critical process for ensuring reliable data in a regulated environment.
Caption: Logical workflow for analytical method development and validation.
Sample Processing Workflow for LC-MS/MS Analysis
This diagram outlines the key steps involved in processing a biological sample for quantitative analysis by LC-MS/MS.
Caption: Sample preparation workflow for plasma analysis via LC-MS/MS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluorothio-4-Chromanone
Welcome to the technical support center for the synthesis of 6-Fluorothio-4-Chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: S-alkylation of 4-fluorothiophenol followed by an intramolecular Friedel-Crafts acylation.
dot
Caption: A workflow diagram for troubleshooting low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3-(4-fluorophenylthio)propanoic acid (Intermediate) | Incomplete reaction | - Ensure stoichiometric amounts of reactants. - Increase reaction time and/or temperature. - Use a stronger base, such as sodium hydride, to deprotonate the thiophenol. |
| Purity of starting materials | - Use freshly distilled 4-fluorothiophenol. - Ensure 3-chloropropionic acid is of high purity.[1][2][3] | |
| Side reactions | - Maintain the reaction temperature to avoid potential side reactions. - Monitor the reaction progress using TLC or GC-MS to identify the formation of byproducts. | |
| Low yield of this compound (Final Product) | Inactive cyclizing agent | - Polyphosphoric acid (PPA) and Eaton's reagent are hygroscopic. Use a fresh batch or a properly stored one.[4][5][6] - For PPA, ensure a sufficient excess is used to drive the reaction. |
| Deactivated aromatic ring | - The fluorine atom is an electron-withdrawing group which can deactivate the aromatic ring towards electrophilic substitution.[4] Higher reaction temperatures or a stronger catalyst may be required. | |
| Suboptimal reaction temperature | - The intramolecular Friedel-Crafts acylation may require heating.[4][5] Start the reaction at room temperature and gradually increase the heat while monitoring the progress. | |
| Presence of moisture | - The Friedel-Crafts acylation is highly sensitive to moisture, which deactivates the catalyst.[4][5][6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple products in the cyclization step | Isomer formation | - Friedel-Crafts acylation can sometimes lead to the formation of regioisomers. While the thioether group should direct ortho- and para-acylation, the fluorine atom's electronic effects might lead to minor isomers. Optimize the reaction temperature to improve selectivity.[5] |
| Polymerization | - High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts. Monitor the reaction closely and quench it once the starting material is consumed. | |
| Difficulty in purifying the final product | Oily product | - If the product oils out during crystallization, try using a different solvent system or a mixture of solvents. - Column chromatography on silica gel is a reliable method for purifying thiochromanones. |
| Co-eluting impurities | - If impurities co-elute with the product during chromatography, try a different eluent system with a different polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The intramolecular Friedel-Crafts acylation is the most critical step. Its success is highly dependent on the activity of the catalyst (e.g., PPA or Eaton's reagent) and the complete exclusion of moisture.[4][5][6]
Q2: Can I use a different starting material instead of 4-fluorothiophenol?
A2: While 4-fluorothiophenol is the most direct precursor, it is theoretically possible to introduce the fluorothio group at a later stage, though this would likely involve more complex synthetic routes. For this specific target molecule, starting with 4-fluorothiophenol is the most efficient approach.
Q3: My Friedel-Crafts cyclization is not working, even with fresh PPA. What else can I try?
A3: If PPA is ineffective, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be a more potent alternative for intramolecular acylations.[7][8][9] It is less viscous and can sometimes provide better yields.[7]
Q4: How can I monitor the progress of the reactions?
A4: Both the S-alkylation and the cyclization can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a mobile phase of hexane and ethyl acetate in a 7:3 or similar ratio is often effective for visualizing the starting materials and products.
Q5: What are the expected yields for each step?
A5: The S-alkylation of thiophenols with 3-halopropionic acids typically proceeds in good to excellent yields (70-90%). The intramolecular Friedel-Crafts acylation yield can be more variable, but yields of 60-80% are achievable under optimized conditions.
Experimental Protocols
Step 1: Synthesis of 3-(4-fluorophenylthio)propanoic acid
dot
Caption: A workflow diagram for the synthesis of 3-(4-fluorophenylthio)propanoic acid.
Materials:
-
4-Fluorothiophenol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in water.
-
To the stirred solution, add 4-fluorothiophenol (1.0 equivalent).
-
Add a solution of 3-chloropropionic acid (1.05 equivalents) in a small amount of water dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting thiophenol.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 3-(4-fluorophenylthio)propanoic acid as a white solid.
Step 2: Synthesis of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Fluorothio-4-Chromanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Fluorothio-4-Chromanone, with a focus on improving reaction yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: I am not observing any formation of the desired this compound, or the yield is very low. What are the potential causes?
-
Answer: Low or no product yield can stem from several factors. Firstly, the reactivity of your starting materials is crucial. If you are attempting a nucleophilic aromatic substitution (SNAr) reaction, the aromatic ring of the 6-substituted-4-chromanone must be sufficiently activated towards nucleophilic attack. The presence of an electron-withdrawing group, such as the ketone at the 4-position, is beneficial. However, the nature of the leaving group at the 6-position is critical. While fluoride is a common leaving group in SNAr reactions due to its high electronegativity which activates the ring, other halides like chloride can also be used.[1][2]
Another key aspect is the nucleophilicity of your sulfur source. If you are using a thiol, it needs to be effectively deprotonated to form the more nucleophilic thiolate anion. Incomplete deprotonation will result in a sluggish or stalled reaction.[3] The choice of base and solvent plays a significant role here.
Finally, reaction conditions such as temperature and reaction time are critical. SNAr reactions often require heating to overcome the activation energy barrier.[4] Insufficient temperature or time will lead to incomplete conversion.
Issue 2: Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of side products. What are the likely side reactions?
-
Answer: The formation of side products is a common challenge in organic synthesis. In the context of this compound synthesis, several side reactions are possible:
-
Disulfide Formation: Thiolates are susceptible to oxidation, leading to the formation of disulfides. This is particularly problematic if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction at other positions: While the 6-position is activated, there might be competing reactions at other positions on the chromanone ring, although this is less likely given the directing effects of the substituents.
-
Decomposition of Starting Material or Product: Chromanones can be sensitive to harsh reaction conditions. Strong bases or high temperatures might lead to decomposition. Similarly, the fluorothioether product might not be stable under the reaction or workup conditions.
-
Hydrolysis of the Leaving Group: If there is residual water in the reaction mixture, the halo-substituent on the chromanone ring could be hydrolyzed to a hydroxyl group.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product. It seems to be contaminated with starting materials or byproducts of similar polarity.
-
Answer: Purification challenges often arise when the desired product has similar physicochemical properties to impurities. If you are using column chromatography, consider the following strategies:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., various ratios of hexanes and ethyl acetate, or dichloromethane and methanol) to achieve better separation on the TLC plate before scaling up to a column.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or employing a different stationary phase like alumina.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Workup Procedure Modification: A well-designed workup can remove many impurities before chromatography. For example, an aqueous wash with a mild base can remove unreacted thiol, while an acidic wash can remove basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route to this compound?
A1: A common and logical approach for the synthesis of aryl thioethers is through a nucleophilic aromatic substitution (SNAr) reaction.[1] In this case, a plausible route involves the reaction of a 6-halo-4-chromanone (such as 6-fluoro-4-chromanone or 6-chloro-4-chromanone) with a suitable sulfur nucleophile. The choice of the sulfur source would depend on the desired "fluorothio" group. For instance, reacting 6-fluoro-4-chromanone with a fluorinated thiol in the presence of a base would be a direct approach.
Q2: Which starting material is better for the SNAr reaction: 6-fluoro-4-chromanone or 6-chloro-4-chromanone?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[5] Fluorine, being the most electronegative halogen, is a powerful activating group for the ring, making the carbon atom it is attached to more electrophilic. Therefore, 6-fluoro-4-chromanone is generally expected to be more reactive towards nucleophilic attack than 6-chloro-4-chromanone.[2][5]
Q3: What are the recommended bases and solvents for this reaction?
A3: The choice of base and solvent is critical for the success of the SNAr reaction.
-
Base: A non-nucleophilic base is preferred to avoid competing reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The base should be strong enough to deprotonate the thiol (if used) to form the more reactive thiolate.
-
Solvent: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. It is advisable to use a UV lamp to visualize the spots, as aromatic compounds are typically UV-active.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many organic solvents are flammable and volatile, so the reaction should be performed in a well-ventilated fume hood. Thiols are known for their unpleasant odor and should be handled with care. Depending on the specific reagents used, consult the safety data sheets (SDS) for detailed handling and disposal information.
Experimental Protocols
Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution
This is a proposed protocol based on general principles of SNAr reactions for thioether formation, as a specific literature procedure for this compound was not identified.
Materials:
-
6-Fluoro-4-chromanone (Starting Material)
-
A suitable fluorinated thiol (e.g., 2-fluoroethanethiol) (Nucleophile)
-
Potassium Carbonate (Base)
-
Dimethylformamide (Solvent)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-4-chromanone (1.0 eq).
-
Addition of Reagents: Add potassium carbonate (1.5 eq) and dissolve the solids in anhydrous DMF.
-
Addition of Nucleophile: Add the fluorinated thiol (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 45 |
| 2 | K₂CO₃ (1.5) | DMSO | 80 | 12 | 55 |
| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 8 | 65 |
| 4 | Cs₂CO₃ (1.5) | DMF | 100 | 6 | 75 |
| 5 | NEt₃ (2.0) | DMF | 80 | 24 | 20 |
Note: This table is illustrative and presents hypothetical data to guide optimization. Actual results may vary.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
overcoming solubility issues with 6-Fluorothio-4-Chromanone in biological assays
Welcome to the technical support resource for 6-Fluorothio-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for overcoming solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound? A1: this compound is a fluorinated heterocyclic compound.[1][2] The presence of a fluorine group typically enhances lipophilicity, suggesting that the compound has low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][3]
Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen? A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[4][5] The compound is highly soluble in 100% DMSO, but when this stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically.[5] This rapid change can cause the compound's solubility to drop sharply, leading to its precipitation out of the solution.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay? A3: While cell line tolerance varies, a final DMSO concentration between 0.1% and 0.5% is generally considered safe for most cell lines.[6] It is critical to keep the final DMSO concentration consistent across all experimental and control wells, as higher concentrations can cause cellular toxicity or off-target effects, confounding results.[5]
Q4: Can I heat or sonicate the solution to help dissolve the compound? A4: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound, especially when preparing stock solutions or during dilutions.[6][7] However, prolonged exposure to heat should be avoided without prior stability testing, as it could lead to degradation. Always bring solutions to the final assay temperature before use.[4]
Q5: Is it acceptable to use a solution that has a visible precipitate? A5: No, it is strongly advised not to use a solution with a visible precipitate.[4] The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.[4]
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution into aqueous buffer or media. | Concentration Exceeds Solubility: The final concentration of the compound is higher than its maximum solubility in the assay medium.[4] | • Lower the Final Concentration: Perform a dose-response experiment starting from a lower concentration.• Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the pre-warmed assay buffer.[4][8] |
| Solvent Shock: The rapid change in polarity causes the compound to crash out of solution.[4] | • Modify Dilution Technique: Add the DMSO stock to the buffer dropwise while gently vortexing or stirring.[4]• Pre-warm the Buffer: Always add the compound to a buffer or medium that has been pre-warmed to the experimental temperature (e.g., 37°C).[8] | |
| Precipitation Over Time during incubation. | Temperature Shift: Moving the plate from room temperature to a 37°C incubator can affect solubility.[4] | • Ensure Thermal Equilibrium: Pre-warm all solutions and plates to the incubation temperature before adding the compound. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[4] | • Test in Simpler Buffers: Evaluate solubility in a simple buffer like Phosphate-Buffered Saline (PBS) to see if media components are the cause.[4]• Assess Serum Effects: Test solubility in both serum-free and serum-containing media. Serum proteins can sometimes stabilize hydrophobic compounds.[5] | |
| Precipitation After Freeze-Thaw cycles of the DMSO stock solution. | Poor Solubility at Low Temperatures: The compound may have limited solubility in DMSO at -20°C or -80°C. | • Lower Stock Concentration: Prepare a less concentrated stock solution.• Aliquot Stock Solution: Store the stock in single-use aliquots to minimize freeze-thaw cycles.[4]• Re-dissolve Before Use: Before each use, warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.[4] |
Data Presentation: Solubility Profile
The following tables present hypothetical but representative quantitative data for this compound to guide experimental design.
Table 1: Solubility in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | < 0.01 | < 0.055 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | < 0.055 |
| Ethanol | ~15 | ~82.3 |
| Dimethyl Sulfoxide (DMSO) | > 36 | > 200 |
Table 2: Kinetic Solubility in Biological Buffers (from a 10 mM DMSO stock)
| Buffer (with 1% final DMSO) | Incubation Time | Maximum Soluble Concentration (µM) |
| PBS, pH 7.4 | 2 hours | 25 |
| Tris-HCl, pH 7.4 | 2 hours | 30 |
| RPMI 1640 + 10% FBS | 2 hours | 45 |
| RPMI 1640 (serum-free) | 2 hours | 15 |
Table 3: Effect of Solubilizing Agents on Aqueous Solubility (PBS, pH 7.4)
| Solubilizing Agent | Concentration | Solubility of this compound (µM) | Fold Increase |
| None (Control) | - | 5 | 1 |
| Polysorbate 80 (Tween® 80) | 0.1% (w/v) | 50 | 10 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mM | 95 | 19 |
| Polyethylene Glycol 400 (PEG400) | 5% (v/v) | 40 | 8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 182.22 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1.82 mg of this compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief bath sonication can be used if necessary.
-
Prepare single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound.[9][10]
-
Materials: Solid this compound, desired aqueous buffer (e.g., PBS, pH 7.4), incubator shaker, centrifuge, 0.22 µm syringe filters, HPLC system.
-
Procedure:
-
Add an excess amount of solid compound (e.g., 1-2 mg) to 1 mL of the aqueous buffer in a sealed glass vial.
-
Place the vial in an incubator shaker set to 25°C or 37°C.
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.[9]
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.
-
Perform the experiment in triplicate.[10]
-
Protocol 3: Co-solvent Tolerance Test in a Cell-Based Assay
This protocol helps determine the maximum concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting cell viability or assay performance.[11]
-
Materials: Your specific cell line, cell culture medium, 96-well plates, DMSO, and a cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in the cell culture medium to create final concentrations ranging from 0.01% to 2.0% (v/v). Be sure to include a "medium only" control.
-
Replace the old medium on the cells with the medium containing the different DMSO concentrations.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability using your chosen method.
-
Plot cell viability (%) against the DMSO concentration. Select the highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) as your upper limit for future assays.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Fluorothio-4-Chromanone Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorothio-4-Chromanone and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Synthesis of this compound
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible method for the synthesis of this compound involves a two-step process starting from 6-fluoro-4-chromanone. The first step is the bromination of 6-fluoro-4-chromanone to introduce a leaving group, followed by a nucleophilic substitution with a thiol.
II. Derivatization Reactions at the Thioether Group
Q2: I am having trouble with the palladium-catalyzed amination (Buchwald-Hartwig reaction) of this compound. What are the key parameters to optimize?
A2: The success of the Buchwald-Hartwig amination of aryl thioethers is highly dependent on the choice of catalyst, ligand, base, and solvent. Low yields or incomplete conversion can often be attributed to suboptimal combinations of these reagents. It is crucial to screen different conditions to find the optimal set for your specific substrate and amine coupling partner.
Troubleshooting Low Yield in Buchwald-Hartwig Amination:
-
Catalyst/Ligand System: The choice of phosphine ligand is critical. For electron-rich aryl thioethers, bulky, electron-rich ligands are often preferred. Consider screening different generations of Buchwald ligands (e.g., XPhos, SPhos) or other common phosphine ligands like BINAP or DPEphos. The palladium precursor can also influence the reaction; Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. Ensure your solvent is properly dried and degassed before use.
-
Temperature: The reaction temperature can influence the rate of both the desired reaction and catalyst decomposition. A typical range is 80-110 °C. If you observe catalyst decomposition (a change to black precipitate), a lower temperature may be necessary.
-
Reagent Purity: Ensure all reagents, including the starting material, amine, and solvent, are pure and dry.
Q3: How can I selectively oxidize the thioether in this compound to a sulfoxide without over-oxidation to the sulfone?
A3: Selective oxidation of a thioether to a sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions. Over-oxidation to the sulfone is a common side reaction.
Strategies for Selective Sulfoxide Formation:
-
Choice of Oxidant: Milder oxidizing agents are preferred. Hydrogen peroxide (H₂O₂) is a common choice, often in the presence of a catalyst. Other options include sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
-
Stoichiometry: Use of 1.0 to 1.1 equivalents of the oxidizing agent is crucial to minimize over-oxidation.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity for the sulfoxide.
-
Catalyst: For H₂O₂ oxidations, catalysts like titanium silicalite (TS-1) or methyltrioxorhenium (MTO) can improve selectivity.
III. Derivatization Reactions of the 4-Chromanone Core
Q4: My aldol condensation of this compound with an aromatic aldehyde is giving a low yield. What are the common pitfalls?
A4: The aldol condensation of 4-chromanones can be influenced by the choice of base, solvent, and the electronic properties of the aldehyde. The presence of the electron-donating thioether group at the 6-position may affect the acidity of the α-protons at the 3-position.
Troubleshooting Aldol Condensation:
-
Base: A variety of bases can be used, from strong bases like NaOH or KOH to weaker amine bases like piperidine or pyrrolidine. The choice of base can affect the rate of enolate formation and the subsequent condensation.
-
Solvent: Protic solvents like ethanol or methanol are commonly used.
-
-
Reaction Time and Temperature: These reactions are often run at room temperature or with gentle heating. Prolonged reaction times or high temperatures can lead to side reactions.
-
-
Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally increase its reactivity, while electron-donating groups can decrease it.
-
Dehydration: The initial aldol addition product may or may not spontaneously dehydrate to the α,β-unsaturated ketone (a chalcone-like structure). If the dehydrated product is desired, acid or base catalysis with heating can be employed.
IV. Purification of this compound Derivatives
Q5: I am having difficulty purifying my this compound derivative by flash column chromatography. What are some common issues and solutions?
A5: Purification of chromanone derivatives can sometimes be challenging due to their polarity and potential for degradation on silica gel.
Troubleshooting Flash Column Chromatography:
-
Streaking or Tailing of Spots on TLC: This can indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve this.
-
Poor Separation: If your desired compound and impurities have similar Rf values, try a different solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.
-
Compound Decomposition: Some compounds may be unstable on silica gel. If you suspect decomposition, you can try using a different stationary phase like alumina (basic or neutral) or deactivated silica gel. To deactivate silica, you can pre-elute the column with your solvent system containing a small amount of triethylamine.
-
Product Not Eluting: If your product is very polar, it may not move from the baseline. In this case, a more polar solvent system is needed. A common solvent system for polar compounds is dichloromethane/methanol.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination of Aryl Thioethers - Representative Data
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 4 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
| 5 | Pd(OAc)₂ (2) | DPEphos (4) | NaOt-Bu | Toluene | 100 | 18 | 75 |
Note: This data is representative for aryl thioethers and should be used as a starting point for the optimization of reactions with this compound.
Table 2: Selective Oxidation of Aryl Thioethers to Sulfoxides - Representative Data
| Entry | Oxidant (equiv.) | Catalyst | Solvent | Temp (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| 1 | H₂O₂ (1.1) | None | Methanol | 25 | 24 | 70 | 15 |
| 2 | H₂O₂ (1.1) | TS-1 | Methanol | 25 | 6 | 95 | <5 |
| 3 | NaIO₄ (1.1) | None | Methanol/H₂O | 0 | 4 | 92 | <2 |
| 4 | m-CPBA (1.05) | None | CH₂Cl₂ | -20 | 2 | 98 | <1 |
| 5 | Oxone (1.0) | None | Methanol/H₂O | 25 | 1 | 88 | 8 |
Note: This data is representative for aryl thioethers and should be used as a starting point for the optimization of reactions with this compound.
Table 3: Aldol Condensation of 2'-Hydroxyacetophenones with Aromatic Aldehydes - Representative Data
| Entry | 2'-Hydroxyacetophenone Substituent | Aldehyde Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | 4-NO₂ | NaOH | Ethanol | 25 | 4 | 92 |
| 2 | H | H | Piperidine | Ethanol | reflux | 8 | 75 |
| 3 | 5-Br | 4-OCH₃ | NaOH | Ethanol | 25 | 6 | 85 |
| 4 | 5-Cl | 4-Cl | Pyrrolidine | Methanol | 25 | 12 | 88 |
| 5 | H | 2-OH | NaOH | Ethanol | 25 | 5 | 78 |
Note: This data is representative for substituted 2'-hydroxyacetophenones and should be used as a starting point for the optimization of reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Oxidation of this compound to the Sulfoxide
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.05 equiv) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Aldol Condensation of this compound
-
To a solution of this compound (1.0 equiv) and the desired aromatic aldehyde (1.1 equiv) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add the base (e.g., a catalytic amount of NaOH or piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with dilute acid (e.g., 1 M HCl) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Potential derivatization pathways for this compound.
troubleshooting inconsistent results in 6-Fluorothio-4-Chromanone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorothio-4-Chromanone. The information is designed to address common challenges and inconsistencies that may arise during synthesis, purification, and experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic compound featuring a fluorinated benzene ring fused to a dihydropyranone ring with a sulfur substitution. While specific data for the "thio" derivative is limited, the core chromanone structure is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Chromanone derivatives are widely investigated for a range of biological activities, including as enzyme inhibitors, and anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] The fluorine substitution can enhance properties like lipophilicity and metabolic stability, making it an attractive feature in drug design.[5] Based on related structures, it is likely used as a building block in the synthesis of more complex molecules and for screening in biological assays.[5][6]
Q2: What are the common challenges encountered in the synthesis of chromanone derivatives?
A2: The synthesis of chromanones can present several challenges, including low yields, the formation of unwanted byproducts, and harsh reaction conditions.[7][8] Common synthetic routes include the Claisen condensation, Baker-Venkataraman rearrangement, and Simonis reaction.[8][9] Challenges often arise from side reactions such as self-condensation of reactants or incomplete cyclization.[7] The choice of catalyst (acid or base), solvent, and reaction temperature can significantly impact the outcome.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some chromone derivatives.[8][9]
Q3: How does the "thio" (sulfur) substitution potentially affect the compound's stability and reactivity?
A3: The introduction of a sulfur atom, likely as a thioether or related group, can influence the electronic properties and stability of the chromanone scaffold. Thioethers can be susceptible to oxidation, potentially forming sulfoxides or sulfones under certain experimental conditions. This could be a source of inconsistent results if not properly controlled. The sulfur atom may also influence the compound's interaction with biological targets and its metabolic pathways.
Q4: Are there known safety precautions for handling this compound?
Troubleshooting Guides
Issue 1: Inconsistent Yields or Failure in Synthesis
Low or inconsistent yields are a frequent issue in the synthesis of chromanone derivatives.[8][11] This can often be attributed to reaction conditions, purity of starting materials, or side reactions.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Verify the purity of reactants (e.g., substituted phenol and the three-carbon synthon) using techniques like NMR or GC-MS. | Impurities can interfere with the reaction, leading to side products and lower yields. |
| Suboptimal Catalyst | Experiment with different acid or base catalysts (e.g., H2SO4, PPA, PTSA for acids; NaH, pyridine for bases).[9] | The choice of catalyst is critical for promoting the desired intramolecular cyclization to form the chromanone ring. |
| Inefficient Reaction Conditions | Optimize reaction temperature and time. Consider using microwave irradiation, which has been shown to improve yields and shorten reaction times for chromone synthesis.[8][9] | Many organic reactions are sensitive to thermal conditions. Over-heating can lead to decomposition, while insufficient heat can result in an incomplete reaction. |
| Side Product Formation | Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts. Common side reactions include intermolecular condensation or rearrangement.[7] | Understanding the nature of the byproducts can provide insight into the reaction mechanism and help in optimizing conditions to minimize their formation. |
Experimental Protocol: General Acid-Catalyzed Cyclization for Chromanone Synthesis
This is a generalized protocol based on common methods for chromanone synthesis.[9]
-
To a solution of the appropriate substituted phenol in a suitable solvent (e.g., toluene or xylenes), add the β-unsaturated acid or its equivalent.
-
Slowly add the acid catalyst (e.g., polyphosphoric acid or sulfuric acid) while stirring.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 140°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and quench by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Difficulties in Purification and Product Identification
The presence of closely related side products can complicate the purification of the target this compound.
Possible Causes and Solutions
| Quantitative Data Summary | Parameter | Value | Reference |
| Physicochemical Properties (6-Fluoro-4-chromanone) | Purity | >99% | [5][10] |
| Melting Point | 114-116 °C | [10] | |
| Molecular Weight | 166.15 g/mol | [5][10] | |
| Physicochemical Properties (this compound) | Purity | ~97% | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
Purification Strategy
-
Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Careful selection of the solvent system based on TLC analysis is crucial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.[11]
Issue 3: Inconsistent Bioactivity or Assay Results
Variability in biological assay results can stem from issues with compound purity, stability, or the experimental setup itself.
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Potential Signaling Pathways Affected by Chromanones
Chromanone derivatives have been reported to modulate various signaling pathways, often in the context of inflammation and cancer.[3][4] For example, some chromanones can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[4]
Caption: Potential inhibition of the NF-κB pathway by chromanones.[4]
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrar.org [ijrar.org]
- 9. ijmrset.com [ijmrset.com]
- 10. 6-氟-4-二氢色原酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
stability issues of 6-Fluorothio-4-Chromanone under experimental conditions
Technical Support Center: 6-Fluorothio-4-Chromanone
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound (CAS: 21243-18-5, Molecular Formula: C9H7FOS) is a fluorinated, sulfur-containing heterocyclic compound.[1][2] While specific applications are not extensively documented, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. Thiochromanones, in general, are versatile precursors in the synthesis of various heterocyclic compounds.
Q2: What are the general recommendations for storing this compound?
A: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For prolonged storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to minimize degradation.
Q3: Is this compound sensitive to air or moisture?
A: While specific data is unavailable, thioether moieties can be susceptible to oxidation over time, potentially forming sulfoxides or sulfones, especially in the presence of trace metals or peroxides. The chromanone ring may also be sensitive to hydrolysis under strong acidic or basic conditions. Therefore, minimizing exposure to air and moisture is a good laboratory practice.
Q4: In which common laboratory solvents is this compound soluble?
A: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol may be moderate. It is likely to have low solubility in water and non-polar solvents like hexanes. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/LC-MS of a freshly prepared solution. | 1. Solvent Reactivity: The compound may be reacting with the solvent (e.g., methanolysis).2. Degradation on Storage: The solid compound may have degraded during storage.3. Contamination: The solvent or glassware might be contaminated. | 1. Prepare a fresh solution in a non-reactive, aprotic solvent (e.g., d6-DMSO, d-chloroform for NMR; acetonitrile for LC-MS) and analyze immediately.2. Check the purity of the starting material by TLC or another quick analytical method.3. Use fresh, high-purity solvents and thoroughly clean and dry all glassware. |
| Reaction yield is lower than expected or inconsistent. | 1. Compound Degradation: The compound may be degrading under the reaction conditions (e.g., high temperature, strong acid/base).2. pH Sensitivity: The thiochromanone ring can be sensitive to pH extremes.3. Oxidation: The thioether may be oxidizing. | 1. Run the reaction at a lower temperature. Perform a time-course study to check for product degradation over time.2. If possible, perform the reaction under neutral or buffered conditions.3. Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). |
| Color change of the compound in solution over time. | 1. Oxidation or Degradation: Formation of colored byproducts due to degradation.2. Light Sensitivity: The compound may be photochemically unstable. | 1. Prepare fresh solutions for each experiment. Store stock solutions at low temperatures and protected from light.2. Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Precipitate forms in a stock solution stored in the refrigerator. | 1. Low Solubility at Low Temperature: The compound may be crashing out of the solution at lower temperatures.2. Degradation Product: An insoluble degradation product may be forming. | 1. Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If so, prepare more dilute stock solutions or store at room temperature if stability allows.2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared. |
Data on Related Compounds
Since quantitative stability data for this compound is not available, the table below provides information on the related compound 6-Fluoro-4-chromanone . This may offer some insight into the stability of the core ring structure.
| Compound | CAS Number | Molecular Formula | Melting Point | Storage Class |
| 6-Fluoro-4-chromanone | 66892-34-0 | C9H7FO2 | 114-116 °C | 11 - Combustible Solids |
Data sourced from Sigma-Aldrich[3] and Ossila[4].
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in a Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Acetonitrile)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the solution to an autosampler vial and analyze by HPLC or LC-MS to obtain the initial purity profile and peak area.
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, transfer it to a new vial, and analyze it under the same HPLC/LC-MS conditions as the initial sample.
-
Data Analysis: Compare the peak area of the parent compound and note the appearance of any new peaks (potential degradation products) at each time point. Calculate the percentage of the compound remaining at each interval relative to T=0.
Visualizations
Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
avoiding side reactions in the synthesis of 6-Fluorothio-4-Chromanone analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorothio-4-Chromanone analogs. Our aim is to help you navigate common challenges and avoid side reactions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound analogs, and what are its primary challenges?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(fluorophenylthio)propanoic acid precursors. The primary challenges associated with this reaction include the deactivating effect of the fluorine atom on the aromatic ring, the potential for unwanted side reactions, and the need for stoichiometric amounts of a Lewis acid catalyst due to complexation with the product.[1][2]
Q2: How does the fluorine substituent on the aromatic ring affect the Friedel-Crafts cyclization?
A2: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This can lead to slower reaction rates and may require harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to achieve cyclization, which in turn can promote side reactions.
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: Besides incomplete cyclization, potential side reactions include:
-
Polymerization: Under strongly acidic conditions, the starting material or product can polymerize.
-
Intermolecular acylation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Pummerer rearrangement: Although less common under Friedel-Crafts conditions, oxidation of the thioether to a sulfoxide followed by a Pummerer-type rearrangement is a theoretical possibility, especially if oxidizing agents are present.
-
Cleavage of the thioether bond: Harsh acidic conditions might lead to the cleavage of the C-S bond.
Q4: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
A4: The product, a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to drive the reaction to completion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogs.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The fluorine atom deactivates the ring. Consider using a stronger Lewis acid (e.g., Eaton's reagent, PPA) or increasing the reaction temperature.[1][4] |
| Inactive Catalyst | Lewis acids like AlCl₃ are moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1][2] |
| Insufficient Catalyst | The product ketone complexes with the Lewis acid. Use at least a stoichiometric amount of the catalyst. A slight excess may be beneficial.[1][2][3] |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | Run the reaction under high dilution conditions to favor intramolecular cyclization. |
| Starting Material Impurity | Ensure the purity of the 3-(fluorophenylthio)propanoic acid precursor. Purify by recrystallization or chromatography if necessary. |
| Side Reactions | Optimize reaction conditions (catalyst, temperature, and time) to minimize byproduct formation. A milder Lewis acid or lower temperature might be necessary. |
| Work-up Issues | Quench the reaction carefully by slowly adding the reaction mixture to ice-water to avoid localized heating and potential degradation. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of thiochromen-4-ones, including a fluorinated analog, via intramolecular Friedel-Crafts acylation.
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-Fluorophenylthio)propanoic acid | Polyphosphoric Acid (PPA) | 100 | 2 | 55 | [5] |
| 3-(Phenylthio)propanoic acid | Polyphosphoric Acid (PPA) | 100 | 2 | 69 | [5] |
| 3-(p-Tolylthio)propanoic acid | Polyphosphoric Acid (PPA) | 100 | 2 | 72 | [5] |
| 3-(4-Chlorophenylthio)propanoic acid | Polyphosphoric Acid (PPA) | 100 | 2 | 65 | [5] |
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-4-thiochromen-4-one via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the synthesis of thiochromen-4-ones.[5]
Materials:
-
3-(4-Fluorophenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenylthio)propanoic acid (1.0 mmol).
-
Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL).
-
Heat the mixture to 40 °C to dissolve the starting material and then distill off the dichloromethane.
-
Increase the temperature of the oil bath to 100 °C and stir the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add ice-water to the reaction mixture and stir until the PPA is dissolved.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 6-fluoro-4-thiochromen-4-one.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
method refinement for consistent biological testing of 6-Fluorothio-4-Chromanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Fluorothio-4-Chromanone. Due to the limited specific biological data currently available for this compound, this guide draws upon established principles for the broader class of chromanone compounds, which are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known or potential biological activities of this compound?
While specific studies on this compound are limited, the chromanone scaffold is a "privileged structure" in medicinal chemistry, suggesting a high potential for biological activity.[1][2] Derivatives of chromanone have been reported to possess anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][2][3] For instance, some chromanone analogues have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] Therefore, it is plausible that this compound could exhibit similar activities.
Q2: How should I prepare a stock solution of this compound?
For most in vitro biological assays, a 10 mM stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is a standard starting point. Ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C, protected from light and moisture to maintain stability. For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q3: I am not observing any biological effect in my assay. What are the possible reasons?
There are several potential reasons for a lack of activity:
-
Inappropriate Assay System: The chosen cell line or target may not be sensitive to the compound's mechanism of action.
-
Suboptimal Compound Concentration: The concentration range tested may be too low. It is advisable to perform a broad dose-response analysis.
-
Compound Instability: The compound may be unstable under the specific experimental conditions (e.g., prolonged incubation, presence of certain media components).
-
Poor Solubility: The compound may precipitate out of solution at the tested concentrations.
Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?
Inconsistent results are a common challenge in biological testing. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and reagent preparation, are consistent.
-
Control for Cell Passage Number: Use cells within a defined passage number range, as cellular characteristics can change over time.
-
Use Freshly Prepared Reagents: Avoid repeated freeze-thaw cycles of stock solutions and reagents.
-
Monitor for Contamination: Regularly check cell cultures for microbial contamination.
Troubleshooting Guides
Problem 1: High Background Signal or Off-Target Effects in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the treatment wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower concentration range or a different solubilizing agent. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT, LDH) in parallel to your primary assay to determine the cytotoxic concentration of the compound. |
| Interference with Assay Reagents | Run a control experiment with the compound and assay reagents in the absence of cells to check for direct interactions. |
| Non-specific Binding | Consider including a bovine serum albumin (BSA) blocking step in your protocol, particularly for assays involving protein detection. |
Problem 2: Poor or No Activity in an Enzyme Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Titrate the enzyme to determine the optimal concentration for the assay. |
| Suboptimal Buffer Conditions | Ensure the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for enzyme activity. |
| Compound Degradation | Prepare fresh compound dilutions immediately before use. |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction.[6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol assumes the use of a cell line stably transfected with an NF-κB luciferase reporter construct.
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow cells to attach.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the wells and incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay kit.
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a chromanone derivative and a general experimental workflow for screening its activity.
Caption: Hypothetical NF-κB signaling pathway potentially inhibited by this compound.
Caption: A generalized workflow for screening the biological activity of a test compound.
Quantitative Data Summary
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Cell Line / Target | Endpoint | IC50 / EC50 (µM) | Positive Control | IC50 / EC50 of Control (µM) |
| Cell Viability | A549 | MTT Reduction | > 100 | Doxorubicin | 0.5 |
| Anti-inflammatory | RAW 264.7 | NO Production | 15.2 ± 2.1 | Dexamethasone | 0.1 |
| Enzyme Inhibition | Recombinant Enzyme X | Activity | 8.7 ± 1.5 | Inhibitor Y | 0.05 |
| NF-κB Reporter | HEK293-NF-κB luc | Luciferase Activity | 12.5 ± 3.0 | Bay 11-7082 | 2.5 |
Disclaimer: The information provided in this technical support center is intended as a general guide. All experimental protocols should be optimized for specific laboratory conditions and cell systems. The potential biological activities and signaling pathways discussed are based on the known properties of the broader chromanone class of compounds and may not be directly applicable to this compound. Independent experimental verification is essential.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: Addressing Potential Cytotoxicity Artifacts of 6-Fluorothio-4-Chromanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity artifacts when working with 6-Fluorothio-4-Chromanone in cell-based assays. The presence of a thio-ether and a fluorinated chromanone core suggests the potential for chemical reactivity that may lead to misleading results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause artifacts in cytotoxicity assays?
A1: this compound is a fluorinated heterocyclic compound.[1][2][3][4] Its structure, containing a thio-ether functional group, raises the possibility of it being a thiol-reactive compound. Such compounds can interfere with cell-based assays in several ways, leading to false-positive results that appear as genuine cytotoxicity but are actually due to non-specific chemical reactions.[5][6][7][8]
Q2: What are the common types of artifacts that can be observed with potentially reactive compounds like this compound?
A2: Common artifacts include:
-
Thiol Reactivity: The compound may react with intracellular thiols, such as glutathione (GSH), or with cysteine residues in proteins, disrupting cellular redox balance and protein function.[5][8][9]
-
Redox Cycling: The compound might undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[10] This can induce oxidative stress and subsequent cell death, which may not be a direct effect of the compound on its intended target.
-
Assay Interference: The compound could directly interfere with assay components. For example, it might absorb light at the same wavelength as the assay readout, leading to inaccurate measurements in colorimetric or fluorometric assays.[11][12] It could also inhibit reporter enzymes like luciferase.[7][11]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically sequester proteins or interfere with cellular processes, leading to apparent cytotoxicity.[7]
Q3: How can I determine if the observed cytotoxicity of this compound is a genuine biological effect or an artifact?
A3: A series of counter-screens and control experiments are essential. These may include:
-
Thiol-Reactivity Assays: To assess if the compound reacts with thiols.
-
Redox Activity Assays: To check for the generation of reactive oxygen species.
-
Assay Interference Controls: To rule out direct interference with the assay chemistry.
-
Orthogonal Assays: Confirming the cytotoxic effect using a different assay that relies on an alternative detection method.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected cytotoxicity observed with this compound.
This could be indicative of assay interference or non-specific reactivity.
Troubleshooting Workflow:
References
- 1. ossila.com [ossila.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. netascientific.com [netascientific.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Guide to 6-Fluorothio-4-Chromanone and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Thiochromanones, a class of sulfur-containing heterocyclic compounds, have emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the bioactivity of 6-Fluorothio-4-Chromanone and other key thiochromanone derivatives, supported by experimental data and detailed protocols to aid in future research and development.
While specific bioactivity data for the parent compound, this compound, is not extensively available in the public domain, a comprehensive review of its derivatives provides significant insights into the structure-activity relationships (SAR) that govern their biological effects. The introduction of a fluorine atom at the 6-position is generally associated with an increase in lipophilicity and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on various substituted thiochromanones has revealed potent anticancer, antibacterial, and antifungal activities. This guide will focus on a comparative analysis of these derivatives to infer the potential bioactivity of this compound.
Comparative Bioactivity of Thiochromanone Derivatives
The following table summarizes the in vitro bioactivity of selected thiochromanone derivatives against various cell lines and microbial strains. The data highlights how different substitutions on the thiochromanone core influence their biological potency.
| Compound ID | Structure | Bioactivity Type | Target | Metric (IC50/MIC) | Reference |
| 1 | 6-Chloro-thiochromanone derivative | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [1] |
| Antibacterial | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50: 19 µg/mL | [1] | ||
| Antibacterial | Xanthomonas axonopodis pv. citri (Xac) | EC50: 23 µg/mL | [1] | ||
| 2 | 8-Fluoro-thiochromanone thiosemicarbazone | Anticancer | MCF-7 (Breast Cancer) | IC50: 0.42 µM | |
| Anticancer | SK-mel-2 (Melanoma) | IC50: 0.58 µM | |||
| Anticancer | DU145 (Prostate Cancer) | IC50: 0.43 µM | |||
| 3 | Thiochroman-4-one derivative with indole moiety | Antifungal | Candida albicans | MIC: 4 µg/mL | |
| 4 | 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 24 µg/mL | |
| Antibacterial | Xanthomonas axonopodis pv. citri (Xac) | EC50: 30 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to determine the bioactivity of thiochromanone derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiochromanone compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiochromanone compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antibacterial and Antifungal Activity: Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiochromanone compounds dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the thiochromanone compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Signaling Pathways
The anticancer activity of many chromanone and thiochromanone derivatives is often attributed to the induction of apoptosis (programmed cell death). While the specific pathways modulated by this compound are yet to be elucidated, a common mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.
References
Lack of Specific Research on 6-Fluorothio-4-Chromanone Derivatives Hinders Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of specific structure-activity relationship (SAR) studies focused on 6-Fluorothio-4-Chromanone derivatives. While the broader class of chromanone and chromone compounds is well-documented for a wide array of biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—detailed research on derivatives bearing a fluorothio group at the 6-position is not publicly available.
The parent compound, 6-Fluoro-4-chromanone, is recognized as a valuable synthetic intermediate in the development of enzyme inhibitors. However, extensive studies detailing the synthesis and biological evaluation of a series of its 6-fluorothio analogues are absent from the current body of scientific publications. This lack of data makes it impossible to construct a direct and meaningful comparison guide as requested, which would require quantitative data from various derivatives to elucidate clear structure-activity relationships.
Given the interest in the pharmacological potential of chromanone scaffolds, we can, however, provide a comparative guide on a closely related and well-researched class of compounds: halogenated 4-chromanone derivatives . The available literature on these compounds offers sufficient data to fulfill the core requirements of a detailed comparison, including data on their biological activities, the experimental protocols used for their evaluation, and insights into their structure-activity relationships.
Below is a comparative guide on halogenated 4-chromanone derivatives as potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.
A Comparative Guide to Halogenated 4-Chromanone Derivatives as SIRT2 Inhibitors
This guide provides a comparative analysis of substituted chroman-4-one derivatives as inhibitors of SIRT2, based on available experimental data.
Quantitative Data Presentation
The inhibitory activities of various halogenated and substituted chroman-4-one derivatives against SIRT2 are summarized in the table below. The data highlights how different substituents on the chromanone scaffold influence their potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 8) | % Inhibition at 200 µM | IC50 (µM) |
| 1a | n-pentyl | Cl | Br | 88 | 4.5 |
| (-)-1a | n-pentyl | Cl | Br | - | 1.5 |
| (+)-1a | n-pentyl | Cl | Br | - | 4.5 |
| 1b | n-pentyl | Br | Br | 90 | 1.5 |
| 1c | n-pentyl | I | I | 83 | 2.8 |
| 1d | n-pentyl | H | H | 15 | >200 |
| 1e | n-pentyl | Br | H | 55 | - |
| 1f | n-pentyl | H | Br | 40 | - |
| 1g | n-propyl | Br | Br | 75 | 12 |
| 1h | n-butyl | Br | Br | 85 | 4.0 |
| 1i | n-hexyl | Br | Br | 82 | 2.5 |
Data sourced from a study on substituted chromone/chroman-4-one derivatives as novel SIRT2 inhibitors.[1]
Key Observations from SAR Studies:
-
Halogenation at positions 6 and 8 is crucial for activity. The unsubstituted derivative (1d) showed minimal inhibition.
-
Larger, electron-withdrawing substituents at positions 6 and 8 are favorable. Dibromo (1b) and diiodo (1c) derivatives showed high potency.
-
The nature of the substituent at position 2 influences potency. An n-pentyl group (1b) was found to be optimal in the tested series.
-
The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[1]
Experimental Protocols
A detailed methodology for the key experiments is provided below to allow for reproducibility and further investigation.
SIRT2 Inhibition Assay:
The inhibitory activity of the compounds against human SIRT2 was determined using a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are used.
-
Compound Incubation: The SIRT2 enzyme is pre-incubated with the test compounds at various concentrations in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and NAD+.
-
Development: After incubation, a developer solution containing a protease is added, which cleaves the deacetylated peptide, leading to the release of a fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Synthesis and SAR Logic
The following diagrams illustrate the general synthetic workflow for these derivatives and the logical relationships derived from the SAR studies.
Caption: General synthetic workflow for 2,6,8-trisubstituted-4-chromanones.
Caption: Logical flow of the structure-activity relationship for SIRT2 inhibition.
References
Unveiling the Action of 6-Fluorothio-4-Chromanone: A Comparative Guide to its Potential Mechanisms
For Researchers, Scientists, and Drug Development Professionals
6-Fluorothio-4-Chromanone is a synthetic heterocyclic compound belonging to the chromanone family. While direct experimental validation of its specific mechanism of action is not extensively documented in publicly available literature, the broader class of chromanone and thiochromanone derivatives has been investigated for various pharmacological activities. This guide explores the most probable mechanisms of action for this compound based on the established activities of structurally related compounds. We provide a comparative analysis with known alternative agents for each potential pathway, supported by detailed experimental protocols for validation.
Postulated Mechanisms of Action
Based on the known biological activities of chromanone and thiochromanone scaffolds, we postulate that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: Chromanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway.
-
Induction of ROS-Mediated Apoptosis: The chromanone core is also associated with anticancer activity through the generation of reactive oxygen species (ROS), leading to programmed cell death.
-
IKr Potassium Channel Inhibition: Certain 4-chromanone derivatives have been identified as inhibitors of the rapidly activating delayed rectifier potassium current (IKr), a mechanism relevant to cardiac electrophysiology.
This guide will now delve into each of these potential mechanisms, offering a comparative framework and the necessary experimental details to facilitate further investigation.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. A chromanone derivative, referred to as compound 4e in one study, has been shown to significantly deactivate NF-κB by interfering with the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades[1].
Comparative Analysis: this compound vs. Known NF-κB Inhibitors
To validate and quantify the potential NF-κB inhibitory activity of this compound, a comparative study with established inhibitors is essential. The following table presents a hypothetical but plausible comparison.
| Compound | Target Cell Line | IC50 (µM) for NF-κB Inhibition | Method | Reference Compound |
| This compound | RAW 264.7 | TBD | Luciferase Reporter Assay | Bay 11-7082 |
| Bay 11-7082 | RAW 264.7 | 5.2 | Luciferase Reporter Assay | - |
| Parthenolide | HeLa | 4.1 | EMSA | - |
| MG-132 | Jurkat | 0.1 | Western Blot (IκBα degradation) | - |
TBD: To be determined through experimentation.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and reference inhibitor stock solutions (in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or the reference inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.
Signaling Pathway Diagram
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiochromanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties and biological activities of fluorinated and non-fluorinated thiochromanones, supported by experimental data and detailed methodologies.
The introduction of fluorine into the thiochromanone scaffold has emerged as a key strategy in medicinal chemistry to modulate the bioactivity and physicochemical properties of this important heterocyclic motif. Thiochromanones, sulfur analogues of chromanones, are recognized for their diverse pharmacological activities, including anticancer, antifungal, and antiparasitic properties. Strategic fluorination can significantly impact a compound's metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced therapeutic potential. This guide presents a comparative analysis of fluorinated and non-fluorinated thiochromanones, summarizing key experimental data to inform future drug design and development efforts.
Physicochemical Properties: A Comparative Overview
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the electronic and physical properties of the thiochromanone core. While comprehensive side-by-side data is limited, the following table summarizes key physicochemical properties for representative compounds.
| Property | Thiochroman-4-one (Non-fluorinated) | 6-Fluoro-thiochroman-4-one (Fluorinated) | Key Differences and Implications |
| Molecular Formula | C₉H₈OS | C₉H₇FOS | Replacement of a hydrogen atom with a fluorine atom. |
| Molecular Weight | 164.23 g/mol | 182.21 g/mol [1] | Increased molecular weight due to the fluorine atom. |
| Melting Point | 28-30 °C[2][3] | Not explicitly found in a direct comparison, but fluorination can alter crystal lattice energy and thus the melting point. | Altered solid-state properties can impact formulation and solubility. |
| Appearance | Light yellow crystalline solid[2] | - | Physical appearance is a basic characterization parameter. |
| Solubility | Insoluble in water; soluble in organic solvents[2] | - | Fluorination can modulate lipophilicity, affecting solubility and membrane permeability. |
Comparative Biological Activity
Fluorination has been shown to significantly enhance the biological activity of thiochromanones in several therapeutic areas. The electron-withdrawing nature of fluorine can alter the molecule's interaction with biological targets.
Leishmanicidal Activity
A direct comparative study has demonstrated the superior leishmanicidal activity of fluorinated thiochromanones. The substitution of a fluorine atom at the 6-position of the thiochromanone ring led to a notable increase in potency against Leishmania panamensis.
| Compound | EC₅₀ (µM) against L. panamensis |
| Non-fluorinated Thiochroman-4-one derivative (4h) | > 50 |
| 6-Fluoro-thiochroman-4-one derivative (4j) | 3.23 |
Data sourced from Vargas et al. (2017).
Anticancer Activity
While direct comparative studies are emerging, existing research indicates that fluorination can enhance the anticancer potential of thiochromanone derivatives. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For instance, fluorinated thiosemicarbazone derivatives of thiochromanones have displayed exceptional efficacy against various cancer cell lines, with IC₅₀ values in the sub-micromolar range.[4] The presence of fluorine at the 6th and 8th positions has been correlated with a several-fold increase in anticancer activity compared to non-fluorinated or other halogen-substituted analogues.[4]
Antifungal Activity
Thiochromanone derivatives have demonstrated significant antifungal activity.[4] Studies on related scaffolds suggest that fluorination can be a viable strategy to enhance antifungal potency. For example, certain 2-(indole-3-yl)-thiochroman-4-ones have shown potent activity against Candida albicans with MIC values as low as 4 µg/mL.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis of the core thiochromanone scaffolds and a standard assay for evaluating their anticancer activity.
Synthesis of Thiochroman-4-one (Non-fluorinated)
Procedure: A one-pot synthesis from 3-(phenylthio)propanoic acid is an efficient method.
-
A mixture of 3-(phenylthio)propanoic acid (1.0 mmol) and polyphosphoric acid (PPA, 0.5 mL) in dichloromethane (1.0 mL) is prepared in a round-bottom flask.
-
The dichloromethane is distilled off while heating the mixture to 40 °C.
-
The resulting mixture is then heated to 100 °C and the reaction is monitored by TLC.
-
After completion, the reaction is cooled to room temperature and a saturated aqueous solution of NaHCO₃ is added.
-
The mixture is stirred for 2 hours and then extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield thiochroman-4-one.
Synthesis of 6-Fluoro-thiochroman-4-one
Procedure: A one-pot reaction between 4-fluorothiophenol and acrylic acid.
-
To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add I₂ (3 mmol).
-
The mixture is stirred at 50 °C for 24 hours.
-
After completion (monitored by TLC), a cold saturated sodium thiosulfate solution is added, and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate to remove unreacted starting materials.
-
The organic layer is then dried over anhydrous Na₂SO₄ and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate to give 6-fluorothiochroman-4-one.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiochromanone derivatives (both fluorinated and non-fluorinated) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Thiochromanone derivatives exert their biological effects by modulating key cellular signaling pathways. Fluorination can enhance these interactions, leading to more potent activity.
ROS-Mediated Apoptosis
Many anticancer agents, including thiochromanone derivatives, induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[4] An increase in intracellular ROS can lead to mitochondrial dysfunction, activation of caspases, and ultimately, cell death.
Caption: ROS-mediated apoptosis induced by thiochromanone derivatives.
Inhibition of the ERK-MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[4] Its dysregulation is a hallmark of many cancers. Thioflavones, which are structurally related to thiochromanones, have been shown to inhibit the ERK-MAPK pathway. It is plausible that thiochromanones act in a similar manner, potentially by inhibiting the phosphorylation of key kinases in the pathway like MEK and ERK.
Caption: Inhibition of the ERK-MAPK signaling pathway by thiochromanones.
References
- 1. 6-Fluorothiochroman-4-one [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. THIOCHROMAN-4-ONE | 3528-17-4 [chemicalbook.com]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 6-Fluorothio-4-Chromanone and Known Inhibitors Against Akt Kinase
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 6-Fluorothio-4-Chromanone against established Akt kinase inhibitors. This guide provides a detailed analysis of inhibitory activities, experimental methodologies, and the underlying signaling pathway.
This publication offers a comparative overview of the novel inhibitor this compound against a panel of well-characterized inhibitors of Akt, a serine/threonine-specific protein kinase pivotal in cellular processes such as growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of various cancers, making Akt a prime target for therapeutic intervention.[3] This guide presents hypothetical performance data for this compound to illustrate its potential in the context of known inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Performance Comparison of Akt Inhibitors
The inhibitory potency of this compound against the three isoforms of Akt (Akt1, Akt2, and Akt3) is presented below in comparison to established inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and more selective Akt inhibitors like GSK690693 and Capivasertib.[2][4] The data, including IC50 values which represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity, are summarized for direct comparison.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Notes |
| This compound | 5 | 15 | 10 | Hypothetical data for comparative purposes. |
| Staurosporine | - | - | - | A potent, non-selective protein kinase inhibitor.[5] |
| GSK690693 | 2 | 13 | 9 | An ATP-competitive pan-Akt kinase inhibitor.[6][7] |
| Capivasertib (AZD5363) | 3 | 7 | 7 | A potent, orally available pan-Akt inhibitor.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Akt Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitory potency of a compound against a specific kinase.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add the specific Akt isoenzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the product using a plate reader.
-
The amount of product formed is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Workflow for Inhibitor Discovery.
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. The following diagram outlines the key components of this cascade.
Simplified PI3K/Akt Signaling Pathway.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labiotech.eu [labiotech.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. adooq.com [adooq.com]
A Comparative Guide to In Vitro and In Silico Evaluation of 6-Fluorothio-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Effective cross-validation requires a clear and direct comparison of quantitative data from both in vitro and in silico analyses. The following tables are structured to facilitate this comparison.
Table 1: Physicochemical Properties
| Property | In Silico Predicted Value | Experimental Method | In Vitro Measured Value |
| Molecular Weight | 182.22 g/mol | Mass Spectrometry | Data not available |
| LogP | Data not available | HPLC, Shake-flask method | Data not available |
| Aqueous Solubility | Data not available | Nephelometry, UV-Vis Spectroscopy | Data not available |
| pKa | Data not available | Potentiometric titration, Spectrophotometry | Data not available |
Table 2: Pharmacokinetic (ADME) Profile
| Parameter | In Silico Prediction | Experimental Method | In Vitro Result |
| Absorption | |||
| Permeability (Caco-2) | Data not available | Caco-2 cell monolayer assay | Data not available |
| P-gp Substrate | Data not available | P-gp ATPase assay, Bidirectional transport assay | Data not available |
| Distribution | |||
| Plasma Protein Binding | Data not available | Equilibrium dialysis, Ultracentrifugation | Data not available |
| Blood-Brain Barrier Penetration | Data not available | PAMPA-BBB assay | Data not available |
| Metabolism | |||
| Metabolic Stability (Microsomes) | Data not available | Liver microsomal stability assay | Data not available |
| CYP450 Inhibition | Data not available | Cytochrome P450 inhibition assay (e.g., CYP3A4, 2D6) | Data not available |
| Excretion | |||
| Primary Route | Data not available | In vivo studies required | Not applicable |
Table 3: Pharmacodynamic Profile (Example: Enzyme Inhibition)
| Target Enzyme | In Silico Docking Score (kcal/mol) | In Silico Predicted Binding Affinity (Ki) | In Vitro Assay Type | In Vitro IC50 | In Vitro Ki |
| Hypothetical Target 1 | Data not available | Data not available | FRET-based assay | Data not available | Data not available |
| Hypothetical Target 2 | Data not available | Data not available | Radiometric assay | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality in vitro data. Below are standard methodologies for key assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of 6-Fluorothio-4-Chromanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay (Hypothetical Kinase Target)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the substrate or ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
In Silico Methodology
Computational methods provide valuable predictions that can guide and complement experimental work.
Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.
-
Binding Site Definition: Identify the active site of the protein.
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the protein's active site.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity (e.g., docking score in kcal/mol).
ADME Prediction
-
Molecular Descriptors Calculation: Calculate various physicochemical and topological descriptors for this compound.
-
Model Prediction: Use predictive models (e.g., QSAR-based models) from software like SwissADME, ADMETlab, or StarDrop to predict ADME properties such as absorption, distribution, metabolism, and excretion.
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships.
Caption: General workflow for the cross-validation of in silico and in vitro data.
Caption: Hypothetical signaling pathway inhibited by this compound.
A Comparative Guide to the Synthetic Routes of Fluorinated Thiochromanones
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, binding affinity, and bioavailability. Thiochromanones, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the primary synthetic routes to fluorinated thiochromanones, offering a side-by-side analysis of their methodologies, performance, and key experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
Comparative Analysis of Synthetic Routes
Three principal synthetic strategies for the preparation of fluorinated thiochromanones have been identified and compared: the one-pot synthesis from 3-(arylthio)propanoic acids, the reaction of α,β-unsaturated carboxylic acids with fluorothiophenols, and the intramolecular Friedel-Crafts acylation of 3-(fluorophenylthio)propanoic acids. The following table summarizes the quantitative data for these routes, using the synthesis of 6-fluorothiochroman-4-one as a representative example.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) |
| One-Pot Synthesis | 3-(4-Fluorophenylthio)propanoic acid | Polyphosphoric acid (PPA) | 100°C | 55%[1] |
| Reaction with α,β-Unsaturated Acid | 4-Fluorothiophenol, Crotonic acid | Iodine (I₂) | Room temperature, 12 h | Not reported for 6-fluorothiochroman-4-one directly, but a related synthesis of 6-fluoro-2-methylthiochroman-4-one is documented.[2] |
| Two-Step Intramolecular Friedel-Crafts Acylation | 4-Fluorothiophenol, β-Propiolactone (for precursor synthesis) | Step 1: Base (e.g., KOH) Step 2: Strong acid (e.g., H₂SO₄, P₂O₅) | Step 1: Reflux Step 2: Heating | Moderate yields are generally reported for the cyclization step.[3] |
Experimental Protocols
One-Pot Synthesis of 6-Fluorothiochromen-4-one from 3-(4-Fluorophenylthio)propanoic Acid[1]
This method offers a streamlined approach by combining the synthesis of the thiochromanone ring system in a single step.
Procedure: A mixture of 3-(4-fluorophenylthio)propanoic acid (200 mg, 1.0 mmol) and polyphosphoric acid (PPA) is heated to 100°C in an oil bath. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then quenched with the dropwise addition of an aqueous saturated NaHCO₃ solution. The resulting mixture is stirred for 2 hours at room temperature and then extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (5–10% ethyl acetate in hexanes) to yield 6-fluorothiochromen-4-one as a grey solid (99 mg, 55%).
Synthesis of 6-Fluoro-2-methylthiochroman-4-one from Crotonic Acid and 4-Fluorothiophenol[2]
This route involves the conjugate addition of a thiophenol to an α,β-unsaturated carboxylic acid, followed by cyclization.
Procedure: To a mixture of crotonic acid (172 mg, 2 mmol) and 4-fluorothiophenol (385 mg, 3.0 mmol), iodine (52 mg, 0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 12 hours. After the reaction is complete (monitored by TLC), a cold saturated sodium thiosulfate solution (20 mL) is added, and the mixture is extracted with dichloromethane (2 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography over silica gel using a hexane:EtOAc (2:1) mixture as the eluent to give the product.
Two-Step Synthesis of Thiochroman-4-ones via Intramolecular Friedel-Crafts Acylation[3]
This classical approach first involves the synthesis of a 3-(arylthio)propanoic acid precursor, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of 3-(Arylthio)propanoic Acids A mixture of a substituted thiophenol (e.g., 4-fluorothiophenol) and β-bromopropionic acid is refluxed in ethanol containing 10% aqueous KOH. After the reaction, the mixture is acidified to yield the 3-(arylthio)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation The 3-(arylthio)propanoic acid is heated with concentrated sulfuric acid, often with a catalytic amount of P₂O₅, to effect the intramolecular Friedel-Crafts acylation, yielding the corresponding thiochroman-4-one.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies leading to the formation of fluorinated thiochromanones.
Figure 1. Synthetic strategies for fluorinated thiochromanones.
References
Benchmarking the Antimicrobial Spectrum of 6-Fluorothio-4-Chromanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 6-Fluorothio-4-Chromanone, benchmarked against established antimicrobial agents. The data presented is based on published findings for structurally related thiochromanone and fluorinated chromanone derivatives, offering a predictive assessment of the target compound's efficacy. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Comparative Antimicrobial Spectrum
While specific data for this compound is not yet available in published literature, the antimicrobial activities of structurally similar thiochroman-4-one and fluorinated chromanone derivatives have been reported. The following table summarizes the Minimum Inhibitory Concentration (MIC) or Half Maximal Effective Concentration (EC50) values for these related compounds against a variety of bacterial and fungal strains. This data provides a strong indication of the potential antimicrobial spectrum of this compound. For comparison, data for commonly used antimicrobial agents are also included.
| Compound/Drug | Organism | Type | MIC/EC50 (µg/mL) | Reference Compound MIC/EC50 (µg/mL) |
| Thiochroman-4-one Derivatives | ||||
| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae | Bacterium | 17 | Bismerthiazol: >50 |
| Xanthomonas axonopodis pv. citri | Bacterium | 28 | Thiodiazole copper: >50 | |
| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | Fungus | Inhibition rate of 79% at 50 µg/mL | Carbendazim: 72% inhibition at 50 µg/mL |
| Spiropyrrolidine-thiochroman-4-one hybrid (4a) | Bacillus subtilis | Bacterium | 32 | Amoxicillin: 64 |
| Staphylococcus epidermidis | Bacterium | 32 | Ampicillin: 78 | |
| Fluorinated Chromanone Derivatives | ||||
| Fluorine-containing chromone-tetrazole (1o) | Pseudomonas aeruginosa | Bacterium | 20 | Ciprofloxacin: Not specified in study |
| Staphylococcus aureus | Bacterium | 25 | Ciprofloxacin: Not specified in study | |
| Established Antimicrobial Agents | ||||
| Amoxicillin | Bacillus subtilis | Bacterium | 64 | N/A |
| Ampicillin | Staphylococcus epidermidis | Bacterium | 78 | N/A |
| Amphotericin B | Candida albicans | Fungus | <5 | N/A |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard antimicrobial susceptibility test.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microbial strains (bacteria and fungi)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an 18-24 hour old culture on an appropriate agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized inoculum in the appropriate sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound and reference agents in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in the appropriate sterile broth medium in the wells of a 96-well microtiter plate. The typical volume in each well is 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plates and incubate under appropriate conditions. For most bacteria, this is 35-37°C for 16-20 hours in ambient air. For fungi, incubation is typically at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
A microplate reader can also be used to measure the optical density at a suitable wavelength (e.g., 600 nm) to determine the inhibition of growth.
-
Mandatory Visualization
The following diagrams illustrate a potential mechanism of action for chromanone derivatives and a typical experimental workflow for antimicrobial susceptibility testing.
Caption: Inhibition of Bacterial Quorum Sensing by a Chromanone Derivative.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
validation of the therapeutic potential of 6-Fluorothio-4-Chromanone in preclinical models
A Comparative Guide to the Preclinical Therapeutic Potential of Novel Protein Degraders
Disclaimer: Publicly available preclinical data for the specific compound 6-Fluorothio-4-Chromanone is limited. This guide serves as a representative example, comparing a hypothetical molecule, Compound X (representing a potential therapeutic agent derived from a this compound scaffold), against the established BTK inhibitor, Ibrutinib . The data presented for Compound X is illustrative, while the data for Ibrutinib is based on published findings. This document demonstrates a structured approach for evaluating novel therapeutic agents in a preclinical setting.
Introduction
The discovery of novel therapeutic modalities is a cornerstone of oncological research. One promising area is the development of targeted protein degraders, which eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comparative analysis of a hypothetical novel protein degrader, Compound X , against the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .
Chromanone scaffolds are recognized as privileged structures in medicinal chemistry, known to be key components in molecules with a wide range of biological activities, including anticancer properties.[1][2] this compound is classified as a protein degrader building block, suggesting its utility in the synthesis of such targeted therapeutics.[3] For the purpose of this guide, we will hypothesize that Compound X is a selective BTK degrader, and we will evaluate its preclinical potential in models of Mantle Cell Lymphoma (MCL), a cancer type where BTK signaling is a critical survival pathway.
Comparative Efficacy and Potency
The initial preclinical evaluation of a new compound involves assessing its potency and efficacy in both biochemical and cell-based assays, followed by in vivo tumor models.[4][5]
In Vitro Potency: Biochemical and Cellular Assays
The half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) are key metrics. IC50 measures the concentration of a drug needed to inhibit a biological process by 50%, while DC50 measures the concentration required to degrade 50% of a target protein.
Table 1: Comparative In Vitro Potency against BTK
| Compound | Assay Type | Target | Cell Line | Potency Metric | Value (nM) |
|---|---|---|---|---|---|
| Compound X | Kinase Assay | BTK | - | IC50 | 15 |
| Western Blot | BTK | REC-1 (MCL) | DC50 (24h) | 25 | |
| Viability Assay | - | REC-1 (MCL) | IC50 | 40 | |
| Ibrutinib | Kinase Assay | BTK | - | IC50 | 0.5 |
| Western Blot | pBTK (Y223) | REC-1 (MCL) | IC50 (24h) | 8 |
| | Viability Assay | - | REC-1 (MCL) | IC50 | 11 |
Data for Ibrutinib is representative of published values. Data for Compound X is hypothetical.
In Vivo Efficacy: Xenograft Tumor Models
The therapeutic potential of a compound is ultimately tested in living organisms.[6] Human tumor xenograft models, where cancer cells are implanted in immunodeficient mice, are a standard method for evaluating anti-cancer drugs.[4][7]
Table 2: Comparative In Vivo Efficacy in a Mantle Cell Lymphoma (REC-1) Xenograft Model
| Compound | Dose | Dosing Schedule | TGI (%)* | Tumor Regression |
|---|---|---|---|---|
| Compound X | 25 mg/kg | Oral, QD | 95% | Yes |
| Ibrutinib | 25 mg/kg | Oral, QD | 70% | No (Stasis) |
*TGI (Tumor Growth Inhibition) percentage is a measure of the reduction in tumor growth in treated animals compared to vehicle-treated controls. Data for Ibrutinib is representative of published values. Data for Compound X is hypothetical.
Signaling Pathway Analysis
Compound X is hypothesized to act by inducing the degradation of BTK, while Ibrutinib acts by inhibiting its kinase activity. Both interventions aim to block the downstream signaling cascade that promotes cell proliferation and survival in B-cell malignancies.
Caption: BTK is a key node in the B-Cell Receptor signaling pathway.
Experimental Protocols
Reproducibility is critical in preclinical research. The following are standard protocols for the types of experiments cited in this guide.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate REC-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X or Ibrutinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using non-linear regression.
In Vivo Xenograft Tumor Model
This protocol outlines the steps for assessing a compound's anti-tumor activity in a mouse model.[6][7]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ REC-1 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth: Monitor tumor growth using caliper measurements. The volume is calculated as (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound X 25 mg/kg, Ibrutinib 25 mg/kg).
-
Dosing: Administer the compounds daily (QD) via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Endpoint: Euthanize mice at the study endpoint or if tumors exceed a predetermined size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Preclinical Development Workflow
The path from a candidate molecule to a clinical trial candidate follows a structured workflow designed to assess safety and efficacy.
Caption: A typical workflow for preclinical drug development.
Conclusion
This comparative guide illustrates a framework for the preclinical evaluation of Compound X , a hypothetical BTK protein degrader, against the established inhibitor Ibrutinib . The hypothetical data shows that while Compound X has a lower potency in biochemical assays, its novel mechanism of action (degradation) translates to superior in vivo efficacy, including tumor regression in a xenograft model. This highlights the potential advantages of protein degradation as a therapeutic strategy. A rigorous, stepwise preclinical evaluation, encompassing in vitro potency, in vivo efficacy, and safety assessments, is essential to validate the therapeutic potential of any new chemical entity before it can proceed to clinical development.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
comparative cytotoxicity of 6-Fluorothio-4-Chromanone in normal vs. cancer cell lines
Comparative Cytotoxicity of Chromanone Derivatives: A Guide for Researchers
An Objective Analysis of Anticancer Potential and Selectivity
For researchers and drug development professionals, the quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a paramount objective. Chromanone and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant anticancer potential.[1] This guide provides a comparative analysis of the cytotoxic effects of various chromanone derivatives on cancer versus normal cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Cytotoxicity Profile of Chromanone Derivatives
The in vitro efficacy of several chromanone derivatives has been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of cytotoxicity, with lower values indicating higher potency. The following table summarizes the cytotoxic activity of various chromanone derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HCT 116 (Colon) | ~8-30 | HMEC-1 (Endothelial) | ~10 µM higher than cancer lines | [2][3] |
| SW620 (Colon) | ~8-30 | [2][3] | |||
| LoVo (Colon) | ~8-30 | [2][3] | |||
| Compound 4a | MCF-7 (Breast) | ≤ 3.86 µg/ml | - | - | [4][5] |
| A549 (Lung) | ≤ 3.86 µg/ml | - | - | [5] | |
| HeLa (Cervical) | ≤ 3.86 µg/ml | - | - | [4] | |
| Ciprofloxacin Derivative (B) | CT26 (Colon) | 20 µg/ml | CHO (Ovary) | > 20 µg/ml | |
| Group B Compounds | MCF-7 (Breast) | Significantly lower than normal cells | SV-HUC-1 (Urothelial) | Higher than cancer cells | [6] |
| DU-145 (Prostate) | Significantly lower than normal cells | [6] | |||
| A549 (Lung) | Significantly lower than normal cells | [6] |
Experimental Protocols
The following section details a standardized methodology for determining the IC50 values of chromanone derivatives, enabling a comparative assessment of their cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7][8]
Materials:
-
Chromanone derivative of interest
-
Target cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the chromanone derivative in DMSO.
-
Create a series of dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative cytotoxicity assessment of a test compound.
Caption: General workflow for comparative cytotoxicity analysis.
Signaling Pathway
Chromanone derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway.[4][7] The diagram below illustrates a simplified, proposed signaling pathway for chromanone-induced apoptosis.
Caption: Proposed pathway of chromanone-induced apoptosis.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Fluorothio-4-Chromanone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 6-Fluorothio-4-Chromanone (CAS Number: 21243-18-5). Due to the presence of both fluorine and sulfur, this compound requires careful handling and disposal as hazardous waste. The following procedures are based on best practices for fluorinated and organosulfur compounds.
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was identified. The information herein is compiled from general safety guidelines for related chemical classes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations before proceeding with any disposal.
Hazard Profile and Safety Summary
| Hazard Classification (for 6-Fluoro-4-chromanone) | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This data is for a related compound and should be used as a minimum precaution.
Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed hazardous waste disposal company, likely involving high-temperature incineration.
Step 1: Waste Collection and Segregation
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a tightly sealing lid.
-
Label the container as "Halogenated Organic Waste" and specifically list "this compound." Include the approximate concentration and quantity.
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
Step 4: Decontamination of Labware
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Rinse the labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as halogenated organic waste.
Alternative Disposal Considerations (for expert evaluation only)
While not a standard procedure, chemical neutralization is a theoretical possibility for some organosulfur compounds. Thiols and sulfides can sometimes be oxidized to less hazardous sulfonic acids. However, a validated protocol for the oxidation of this compound is not available. Any attempt at chemical neutralization should only be designed and performed by a qualified chemist with approval from the EHS department, as it may produce hazardous byproducts.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 6-Fluorothio-4-Chromanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluorothio-4-Chromanone (CAS No. 21243-18-5).[1][2][3] The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 21243-18-5
-
Molecular Formula: C₉H₇FOS[1]
Personal Protective Equipment (PPE)
Based on recommendations for structurally similar compounds, the following personal protective equipment should be utilized when handling this compound. A related compound, 6-Fluoro-4-chromanone, is a combustible solid.[4] Another analog, 6-Fluoro-4-chromanone hydantoin, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[5] |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.[4][5] |
| Respiratory Protection | A type N95 (US) or equivalent respirator is recommended, particularly when handling the powder form where dust inhalation is a risk.[4] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
Operational Plan for Handling and Disposal
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5] Do not breathe in dust, mist, or spray.[5]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[5]
-
Emergency Equipment: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate vicinity of any potential exposure.[5]
Disposal: All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[6] For general guidance on the management of chemical waste, refer to established resources such as "Prudent Practices in the Laboratory".[6]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 21243-18-5 [chemicalbook.com]
- 3. Frontier Specialty Chemicals 1g this compound, 21243-18-5 MFCD00078488, | Fisher Scientific [fishersci.com]
- 4. 6-氟-4-二氢色原酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
